Iron molybdenum oxide
Description
Structure
2D Structure
Properties
CAS No. |
11115-97-2 |
|---|---|
Molecular Formula |
Fe2Mo2O9-12 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
iron(3+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Fe.2Mo.9O/q2*+3;;;9*-2 |
InChI Key |
NGJMAOMHPSCKKA-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |
Other CAS No. |
13769-81-8 |
physical_description |
OtherSolid; PelletsLargeCrystals |
Synonyms |
Iron molybdenum oxide |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Preparation Techniques for Iron Molybdenum Oxide
Solution-Based Synthesis Approaches
Solution-based methods are widely employed for the synthesis of iron molybdenum oxide, offering excellent control over the final product's properties. These techniques involve the dissolution of iron and molybdenum precursors in a solvent, followed by a chemical reaction to form the desired compound.
Co-precipitation Techniques for this compound Nanomaterials
Co-precipitation is a versatile and cost-effective method for producing this compound, particularly in the form of nanomaterials. ijisrt.comresearchgate.net This technique involves the simultaneous precipitation of soluble iron and molybdenum salts from a solution by adding a precipitating agent, typically a base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide. ijisrt.comnih.gov The resulting precipitate is then washed, dried, and calcined to obtain the final this compound product. ijisrt.com
Several factors influence the characteristics of the synthesized materials, including the pH of the solution, the concentration of the precursors, the reaction temperature, and the stirring speed. ijisrt.commdpi.com For instance, adjusting the pH is crucial as it affects the surface characteristics of the catalyst and dye molecules during applications like catalytic degradation. nih.gov The calcination temperature also plays a significant role in the final phase and morphology of the material. For example, Fe2(MoO4)3 nanopowder prepared by co-precipitation and annealed at 400 °C exhibited high photocatalytic activity. researchgate.net
The choice of precursors is also a key parameter. Commonly used iron precursors include iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), while ammonium molybdate (B1676688) tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) is a frequent choice for the molybdenum source. ijisrt.comnih.gov The molar ratio of molybdenum to iron in the precursor solution is a critical factor that determines the phases present in the final product. researchgate.net For example, a Mo/Fe molar ratio of 1.5 has been shown to predominantly yield the Fe₂(MoO₄)₃ phase. researchgate.net
Table 1: Research Findings on Co-precipitation of this compound
| Precursors | Mo/Fe Ratio | Precipitating Agent | Calcination Temperature (°C) | Key Findings |
| Iron(III) nitrate, Ammonium molybdate | 2.2 | - | - | Resulting precipitate composition was influenced by both thermodynamic and kinetic factors. researchgate.net |
| Iron(III) nitrate, Ammonium molybdate | 1.5 and 2.2 | - | - | The Fe₂(MoO₄)₃ phase was predominant at a Mo/Fe ratio of 1.5. researchgate.net |
| Iron(III) nitrate, Ammonium molybdate | - | Ammonium hydroxide | 550 | A simple co-precipitation method was used to prepare a hetero-Fenton catalyst. researchgate.net |
| Iron nitrate nonahydrate, Ammonium molybdate tetrahydrate | - | Sodium hydroxide | 120 (drying) | Molybdenum-doped Fe₃O₄ nanostructures were synthesized. nih.govrsc.orgnih.gov |
Sol-Gel Methods for Controlled Morphology and Composition
The sol-gel method offers a pathway to synthesize this compound with a high degree of homogeneity and control over the material's morphology and composition. ijisrt.combohrium.com This technique involves the transition of a solution system (sol) into a solid gel-like network containing both liquid and solid phases. The process typically starts with the hydrolysis and condensation of molecular precursors, such as metal alkoxides or salts, in a solvent. ijisrt.com
For this compound synthesis, a combination of iron and molybdenum precursors are dissolved in a solution. ijisrt.com To prevent premature precipitation, a chelating agent or acid, such as propanoic acid or malonic acid, can be added. ijisrt.combohrium.com The subsequent removal of the solvent leads to the formation of a gel, which is then dried and calcined to produce the final oxide material. ijisrt.com
A significant advantage of the sol-gel method is the ability to achieve a more homogeneous distribution of the metal components compared to co-precipitation, which can reduce the formation of undesirable iron-rich phases. bohrium.com This improved homogeneity can lead to catalysts with enhanced activity and selectivity. bohrium.com For instance, iron molybdate catalysts synthesized using malonic acid as a chelating agent demonstrated improved performance in the oxidation of methanol (B129727) to formaldehyde (B43269). bohrium.com
However, a notable challenge with the sol-gel method is the potential for significant shrinkage and fracturing of the gel during the drying process due to high capillary stresses. ijisrt.com
Table 2: Comparison of Sol-Gel and Co-precipitation Methods for this compound Synthesis
| Feature | Sol-Gel Method | Co-precipitation Method |
| Homogeneity | High, due to molecular-level mixing. bohrium.com | Can lead to inhomogeneous distribution of metals. bohrium.com |
| Crystallinity | Often results in lower crystallinity of excess MoO₃. ijisrt.com | Can produce crystalline MoO₃ excesses. ijisrt.com |
| Surface Area | Can lead to higher surface area materials. cardiff.ac.uk | Typically results in lower surface area materials. rsc.org |
| Process Control | Offers good control over morphology and composition. ijisrt.com | Control is dependent on various reaction parameters. ijisrt.com |
| Challenges | Shrinkage and cracking during drying. ijisrt.com | Potential for non-uniform particle size and agglomeration. ijisrt.com |
Hydrothermal and Solvothermal Synthesis for Crystalline Phases
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline phases of this compound. researchgate.net These methods involve chemical reactions in a closed system, typically an autoclave, under elevated temperature and pressure. ijisrt.comnih.gov In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs a non-aqueous solvent. ijisrt.com
These techniques allow for precise control over the size, shape, and crystallinity of the final product by adjusting parameters such as reaction temperature, pressure, solvent type, and precursor concentration. ijisrt.comnih.gov For example, the hydrothermal synthesis of iron oxide has shown that pressure influences the resulting crystalline phase, with hematite (B75146) forming at lower pressures and goethite at higher pressures. nih.gov
In a typical solvothermal synthesis of Fe₂(MoO₄)₃, precursors like bis(acetylacetonate) dioxomolybdenum and iron acetylacetonate (B107027) are mixed and heated in an autoclave. ijisrt.com The resulting particles are then subjected to a final heat treatment to obtain the desired atomic ratio of Mo/Fe. ijisrt.com Hydrothermal methods have also been successfully used to synthesize Fe₂(MoO₄)₃ microspheres and flower-like microstructures. researchgate.net
One of the key advantages of these methods is the ability to produce well-defined crystalline materials directly from the reaction solution, often without the need for a post-synthesis calcination step at high temperatures. ijisrt.com
Table 3: Parameters in Hydrothermal/Solvothermal Synthesis of this compound
| Parameter | Influence on Product | Example |
| Temperature | Affects crystallinity and phase formation. nih.gov | Synthesis of Fe₂(MoO₄)₃ at 270°C. ijisrt.com |
| Pressure | Influences the crystalline phase. nih.gov | 90 to 100 bar used in solvothermal synthesis. ijisrt.com |
| Solvent | Determines the reaction environment (aqueous vs. non-aqueous). | Ethylene glycol used in solvothermal synthesis. rsc.org |
| Precursors | Dictates the elemental composition of the final product. | Iron nitrate and sodium molybdate. rsc.org |
| pH | Has a key effect on phase formation and composition. ifmo.ru | In the Na₂O–Bi₂O₃–Fe₂O₃–MoO₃ system, the best correspondence between nominal and bulk composition was observed at pH = 2. ifmo.ru |
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted synthesis is a rapid and energy-efficient method for preparing this compound. acadpubl.eumdpi.com This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. mdpi.comnih.gov The rapid heating can also lead to the formation of unique nanostructures and improved material properties. acs.org
In a typical microwave-assisted synthesis of Fe₂(MoO₄)₃, iron and molybdenum precursors are mixed with a fuel, such as urea, and subjected to microwave irradiation. acadpubl.eu The entire process can be completed in a matter of minutes. acadpubl.eu Microwave-assisted hydrothermal and solvothermal methods have also been developed, combining the benefits of microwave heating with the advantages of these synthesis routes. researchgate.netmdpi.com
The key advantages of microwave-assisted synthesis include:
Accelerated Reaction Rates: The direct interaction of microwaves with the reactants leads to rapid heating and faster reaction kinetics. mdpi.com
Energy Efficiency: Microwave heating is more targeted and efficient than conventional heating methods. nih.gov
Improved Product Properties: The rapid and uniform heating can result in products with narrow particle size distributions and unique morphologies. mdpi.com
For example, microwave-assisted hydrothermal synthesis has been used to produce α-MnO₂ with lattice expansion due to rapid temperature ramping. acs.org Similarly, microwave-assisted solvothermal synthesis has yielded Mo-doped TiO₂ with exceptional textural properties. mdpi.com
Solid-State and Vapor-Phase Synthesis Routes
Solid-state and vapor-phase synthesis methods represent alternative approaches to producing this compound, often involving high-temperature reactions.
High-Temperature Solid-State Reaction Methods
High-temperature solid-state reaction is a traditional and straightforward method for synthesizing this compound. acs.orgontosight.ai This technique involves the intimate mixing of solid precursors, typically the constituent oxides (Fe₂O₃ and MoO₃), followed by heating at elevated temperatures for an extended period to facilitate the reaction and formation of the desired compound. rsc.orgacs.org
The success of this method depends on factors such as the reactivity of the precursors, the reaction temperature, and the duration of heating. acs.org To ensure a complete reaction, it is often necessary to use a slight excess of the more volatile component, MoO₃, to compensate for any loss due to sublimation at high temperatures. acs.org The resulting materials from solid-state reactions can have a low surface area. rsc.org
For instance, Fe₂(MoO₄)₃ can be synthesized by annealing a mixture of Fe₂O₃ and MoO₃ at 650 °C for 200 hours. acs.org Another approach involves the thermal decomposition of a pre-synthesized iron molybdenum complex. mdpi.com This can be achieved by mixing iron nitrate, oxalic acid, and ammonium molybdate, followed by heating the powdered mixture. mdpi.com
While simple, solid-state reactions can sometimes result in inhomogeneous products with the presence of unreacted phases. rsc.org
Incipient Wetness Impregnation for Supported Systems
Incipient wetness impregnation (IWI) is a widely utilized method for synthesizing supported this compound systems, particularly for catalytic applications. The technique involves the impregnation of an iron oxide (Fe₂O₃) support with a solution containing a molybdenum precursor, typically up to the point of pore volume saturation. ijisrt.com The volume of the precursor solution is equal to or slightly less than the pore volume of the support material. ijisrt.com This is followed by drying and calcination steps to produce the final material. ijisrt.com
A common precursor for the molybdenum component is an aqueous solution of ammonium heptamolybdate. acs.orgacs.orgrsc.org This solution is added to the iron oxide support, which is often a commercially available powder with a high surface area. acs.org After the impregnation step, the material is typically dried at a temperature around 120°C for an extended period, such as 24 hours, to remove the solvent. acs.orgacs.org
The subsequent calcination step is crucial and is performed in air at elevated temperatures. The calcination temperature significantly influences the final phase and structure of the material. Research shows that calcination at temperatures between 300°C and 600°C leads to the formation of ferric molybdate (Fe₂(MoO₄)₃). acs.orgacs.org Spectroscopic analysis indicates that at temperatures below 400°C, nanocrystalline molybdenum trioxide (MoO₃) can be present, but this reacts to form ferric molybdate at higher temperatures, which underlies a persistent octahedral MoOₓ surface layer. acs.org This surface layer is considered the active phase in applications like the selective oxidation of methanol. acs.orgrsc.org The method effectively creates core-shell structures, where the molybdenum oxide phase is dispersed on the surface of the iron oxide core. acs.orgacs.org
Table 1: Parameters for Incipient Wetness Impregnation of this compound
| Parameter | Description | Typical Values/Conditions | Resulting Feature | Citation |
|---|---|---|---|---|
| Support Material | The oxide onto which the precursor is loaded. | Commercial Fe₂O₃ (hematite), <50 nm particle size. | Provides high surface area for dispersion. | acs.org |
| Mo Precursor | The source of molybdenum. | Aqueous ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄). | Forms molybdenum oxide species upon calcination. | acs.orgacs.orgrsc.org |
| Loading | The amount of molybdenum precursor added. | Dosed to achieve a specific monolayer (ML) equivalent coverage (e.g., 1, 3, or 6 ML). | Controls the amount of the active phase. | acs.orgacs.org |
| Drying Step | Removal of the solvent after impregnation. | 120°C for 24 hours. | Prepares the material for high-temperature calcination. | acs.orgacs.org |
| Calcination Temp. | High-temperature treatment in air. | 300°C to 600°C for 2-24 hours. | Induces formation of Fe₂(MoO₄)₃ and an active octahedral MoOₓ surface layer. | acs.orgacs.org |
Laser Ablation of Solids in Liquids (LASL) for Nanoparticle Generation
Laser Ablation of Solids in Liquids (LASL) is a versatile "green" synthesis technique for generating high-purity nanoparticles. nih.gov This top-down method involves focusing a high-power pulsed laser onto a solid target submerged in a liquid solvent. nih.gov The intense laser energy ablates material from the target, creating a plasma plume that rapidly cools in the liquid environment, leading to the nucleation and growth of nanoparticles. nih.gov
For the synthesis of this compound nanoparticles, this method would typically employ a solid target composed of an iron-molybdenum alloy or a pressed powder composite of iron and molybdenum oxides. The choice of the liquid medium is critical; it can range from pure deionized water to organic solvents, and its interaction with the ablated species can influence the final product's composition and surface chemistry. researchgate.netescholarship.org A significant advantage of LASL is that it avoids chemical precursors and hazardous reducing agents, resulting in "naked," uncontaminated nanoparticle surfaces ideal for fundamental studies and biomedical applications. nih.govnih.gov
The properties of the generated nanoparticles, such as size, composition, and structure, can be tuned by adjusting various process parameters. nih.gov These include the laser's wavelength, pulse duration (nanosecond, picosecond), energy (fluence), and the ablation time. nih.govescholarship.org For instance, studies on the LASL synthesis of iron oxide nanoparticles have shown that varying the laser energy (from 90 mJ to 370 mJ) affects the resulting particle size. nih.gov Similarly, research on molybdenum oxide synthesis demonstrates that the oxidation state and structure of the nanoparticles can be controlled through the laser parameters. escholarship.org Post-irradiation of the colloidal solution with the laser can also be used to modify the particle size distribution. nih.gov
Table 2: Key Parameters in Laser Ablation of Solids in Liquids (LASL) for Nanoparticle Synthesis
| Parameter | Influence on Nanoparticle Generation | Example | Citation |
|---|---|---|---|
| Target Material | Determines the elemental composition of the nanoparticles. | Iron-molybdenum alloy or composite target for Fe-Mo-O NPs. | nih.govescholarship.org |
| Liquid Medium | Affects nanoparticle composition, stability, and surface chemistry. | Deionized water, ethanol (B145695). Can prevent oxidation or facilitate oxide formation. | nih.govresearchgate.net |
| Laser Wavelength | Influences the laser-material interaction and ablation efficiency. | 532 nm (Nd:YAG laser). | nih.gov |
| Laser Energy/Fluence | Controls the amount of ablated material and resulting particle size. | Energies from 90 mJ to 370 mJ used for iron oxide NP synthesis. | nih.gov |
| Pulse Duration | Affects the ablation mechanism and heat-affected zone. | Nanosecond (ns) or Picosecond (ps) pulses are common. | escholarship.org |
| Additives/Surfactants | Can be used to control particle size and prevent agglomeration. | Polyvinylpyrrolidone (PVP) or sodium dodecyl sulfate (B86663) (SDS). | nih.gov |
Chemical Vapor Deposition (CVD) for Thin Film Fabrication
Chemical Vapor Deposition (CVD) is a powerful technique for fabricating high-quality, solid thin films on a substrate. wikipedia.org The process involves introducing one or more volatile precursor compounds into a reaction chamber, where they decompose and react on a heated substrate surface to form the desired material deposit. wikipedia.org For the fabrication of this compound thin films, this method would utilize volatile organometallic precursors of both iron and molybdenum.
Common precursors for CVD include metal carbonyls (e.g., Fe(CO)₅, Mo(CO)₆) or metal acetylacetonates (B15086760) (e.g., iron(III) acetylacetonate). acs.orgbohrium.com These compounds are transported in a carrier gas flow to the heated substrate. The substrate temperature is a critical parameter, governing the decomposition of the precursors and the growth kinetics, crystallinity, and morphology of the resulting film. rsc.org For example, in the atmospheric-pressure CVD (APCVD) of iron-containing films, deposition temperatures can be around 300°C. bohrium.com
Variants of the CVD process, such as low-pressure CVD (LPCVD) or plasma-enhanced CVD (PECVD), offer additional control over the film properties. wikipedia.org LPCVD, conducted at sub-atmospheric pressures, can improve film uniformity, while PECVD uses a plasma to energize the precursor gases, allowing for deposition at lower temperatures. wikipedia.orgrsc.org CVD is highly versatile, capable of producing films with various structures, including amorphous, polycrystalline, or even epitaxial layers, depending on the substrate and deposition conditions. wikipedia.org This makes it a suitable method for applications requiring precise control over film thickness and composition, such as in electronics or specialized coatings.
Table 3: Process Parameters for Chemical Vapor Deposition (CVD) of Thin Films
| Parameter | Role in Film Fabrication | Examples | Citation |
|---|---|---|---|
| Precursors | Volatile sources of the film's constituent elements. | Iron(III) acetylacetonate, Iron pentacarbonyl (Fe(CO)₅), Molybdenum hexacarbonyl (Mo(CO)₆). | acs.orgbohrium.com |
| Substrate | The material on which the film is deposited. | Silicon, glass, molybdenum-coated glass. | wikipedia.orgbohrium.com |
| Deposition Temp. | Controls precursor decomposition and film growth rate/structure. | 300°C - 900°C, depending on precursors and method. | wikipedia.orgbohrium.com |
| Pressure | Affects precursor transport and reaction pathways. | Atmospheric pressure (APCVD) or sub-atmospheric (LPCVD). | wikipedia.orgbohrium.com |
| Carrier/Reactive Gas | Transports precursors and can participate in the reaction. | Argon (inert), Oxygen (reactive). | bohrium.comrsc.org |
| Plasma | In PECVD, provides energy to decompose precursors at lower temperatures. | DC plasma can be used to enhance growth. | wikipedia.org |
Mechanochemical Synthesis Approaches and Their Influence on Material Properties
Mechanochemical synthesis is an efficient, solvent-free method for producing this compound, often employed for the preparation of catalysts. researchgate.nethep.com.cn This approach utilizes high-energy ball milling to induce chemical reactions and phase transformations in solid-state precursors, such as molybdenum trioxide (MoO₃) and iron(III) oxide or metallic iron. researchgate.netfrontiersin.org The intense mechanical forces generated during milling, including friction and impact, create localized high-pressure and high-temperature conditions that can drive reactions that would otherwise require high-temperature calcination.
A key finding is that the ball milling process itself may not be sufficient to generate the final crystalline iron molybdate phase; a subsequent calcination step is often crucial. researchgate.net However, the mechanical activation significantly influences the final product. It can simplify the process compared to traditional wet chemistry methods and is readily scalable. researchgate.net The properties of the synthesized material are heavily dependent on the synthesis parameters, including the Mo/Fe atomic ratio of the precursors, the milling duration, and the post-milling calcination temperature. researchgate.nethep.com.cn
Research has shown that calcination temperature is a critical factor in controlling the phase composition, specifically the ratio of Fe₂(MoO₄)₃ to MoO₃. researchgate.net For instance, 180°C has been identified as a key turning point for the formation of these phases, with both appearing concurrently when the Mo/Fe atomic ratio exceeds 1.5. researchgate.net Furthermore, mechanosynthesis can trigger unique redox reactions. In one study, milling strontium oxide (SrO), metallic iron (α-Fe), and MoO₃ led to the formation of Sr₂FeMoO₆, involving the extensive oxidation of iron from Fe⁰ to Fe³⁺ and the simultaneous reduction of molybdenum from Mo⁶⁺ to Mo⁵⁺. frontiersin.org This demonstrates the method's ability to produce materials in far-from-equilibrium structural states. frontiersin.org
Table 4: Influence of Mechanochemical Synthesis Parameters on this compound Properties
| Parameter | Influence on Material Properties | Research Finding | Citation |
|---|---|---|---|
| Precursors | Determines the final compound and potential redox reactions. | MoO₃, Fe₂O₃, and metallic Fe precursors used. | researchgate.netfrontiersin.org |
| Mo/Fe Molar Ratio | Controls the phase composition of the final catalyst. | Ratios > 1.5 lead to co-emergence of Fe₂(MoO₄)₃ and MoO₃ phases. | researchgate.net |
| Milling Time | Affects the degree of mechanical activation and reaction progress. | Milling for up to 240 minutes has been studied for perovskite formation. | frontiersin.org |
| Calcination Temp. | Crucial for phase formation and crystallinity. | 180°C is a key turning temperature; aggregation increases with higher temperatures. Fe₂(MoO₄)₃ is stable below 600°C. | researchgate.net |
| Doping | Modifies morphology and chemical state to enhance catalytic performance. | Doping with Co(NO₃)₂·6H₂O can enhance formaldehyde yield by reducing MoO₃ sublimation. | hep.com.cnhep.com.cn |
Controlled Morphology and Nanostructure Fabrication for Tailored Functionality
The functionality of this compound is intrinsically linked to its morphology and structure at the nanoscale. Consequently, significant research has focused on methods to precisely control these features, leading to the fabrication of tailored nanoparticles, nanocrystals, and higher-dimensional architectures.
Synthesis of this compound Nanoparticles and Nanocrystals
The synthesis of this compound nanoparticles with controlled size and high crystallinity is often achieved through the thermal decomposition of organometallic precursors in high-boiling-point organic solvents. acs.orgbohrium.com In a typical procedure, metal carbonyls such as iron pentacarbonyl (Fe(CO)₅) and molybdenum hexacarbonyl (Mo(CO)₆) are decomposed in a solvent like octyl ether in the presence of stabilizing agents. acs.org
These stabilizing or "capping" agents, commonly a mixture of a long-chain carboxylic acid (e.g., octanoic acid) and a long-chain amine (e.g., bis-2-ethylhexylamine), are crucial. acs.orgbohrium.com They adsorb to the nanoparticle surface during growth, preventing aggregation and allowing for precise control over the final particle size. By systematically varying experimental conditions—such as the concentration of precursors, the reaction time, and the ratio of metal precursors to protective agents—the size of the resulting Fe-Mo nanoparticles can be tuned from approximately 3 to 14 nm. acs.orgbohrium.com High-resolution transmission electron microscopy (TEM) confirms that the nanoparticles produced by this method are highly crystalline. acs.orgbohrium.com While these nanoparticles may be primarily iron with a smaller percentage of molybdenum (~4%), they serve as important models and catalysts. acs.org The principles of shape control, extensively studied for single-metal oxides like iron oxide, can also be applied. For iron oxide, factors like the concentration of oleic acid, the iron-oleate precursor concentration, and the heating rate can be manipulated to produce monodisperse nanocrystals with specific shapes, such as cubes or spheres. researchgate.net
Table 5: Synthesis of this compound Nanoparticles via Thermal Decomposition
| Parameter | Role in Synthesis | Example Conditions | Resulting Nanoparticle Feature | Citation |
|---|---|---|---|---|
| Fe Precursor | Source of iron. | Iron pentacarbonyl (Fe(CO)₅). | Forms the core of the Fe-Mo nanoparticle. | acs.org |
| Mo Precursor | Source of molybdenum. | Molybdenum hexacarbonyl (Mo(CO)₆). | Incorporates into the iron nanoparticle lattice. | acs.org |
| Solvent | High-boiling-point medium for the reaction. | Octyl ether. | Allows for high-temperature decomposition. | acs.org |
| Protective Agents | Control size and prevent aggregation. | Octanoic acid and bis-2-ethylhexylamine. | Enables systematic size variation from 3 to 14 nm. | acs.orgbohrium.com |
| Reaction Conditions | Control nucleation and growth rates. | Refluxing under N₂ atmosphere. | Produces uniform, highly crystalline nanoparticles. | acs.org |
Formation of One-Dimensional (Nanowires, Nanorods) and Two-Dimensional (Nanosheets) Architectures
Fabricating this compound in one-dimensional (1D) forms like nanowires and nanorods, or two-dimensional (2D) forms like nanosheets, can significantly enhance its properties due to high surface-to-volume ratios and unique electronic and magnetic characteristics. jst.go.jpresearchgate.net Several synthesis routes, originally developed for single-metal oxides, can be adapted for this purpose. dokumen.pub
Common methods for synthesizing 1D metal oxide nanostructures include thermal oxidation, hydrothermal synthesis, and template-assisted growth. researchgate.netmdpi.comnih.gov For example, plasma-enhanced thermal oxidation (PETO) has been used to grow single-crystalline α-Fe₂O₃ nanowires directly on iron foils. mdpi.com This method could be adapted by using an iron-molybdenum alloy foil to grow mixed-oxide nanowires. The growth temperature is a key parameter to tailor the diameter and length of the nanostructures. mdpi.com
Non-aqueous and non-hydrolytic routes also offer precise control over the anisotropic growth of metal oxide nanocrystals. jst.go.jp By carefully selecting precursors, surfactants, and solvents, and controlling reaction parameters like temperature and time, the growth can be directed along specific crystallographic axes to form nanorods. jst.go.jp For 2D architectures, methods like liquid-phase exfoliation or controlled solvothermal reactions that favor planar growth can be employed. Research on the synthesis of manganese oxide has shown that changing the solvent composition from pure ethanol to water-containing solutions can induce a morphological transformation from nanoparticles to nanowires and nanosheets, a principle applicable to other transition metal oxides. researchgate.net The solution-liquid-solid (SLS) mechanism, a solution-based method for growing 1D nanostructures, has also been explored for metal oxides and could potentially be adapted for complex multi-component systems like this compound. nanoge.org
Engineering of Thin Films and Surface Layers
The fabrication of this compound thin films and the engineering of their surface layers are critical for their application in fields such as catalysis and electronics. The performance of these materials is intrinsically linked to their structural and chemical properties, which are determined by the synthesis methodology. Various techniques, ranging from physical and chemical vapor deposition to solution-based methods, are employed to achieve precise control over film thickness, composition, morphology, and crystallinity.
Several advanced techniques have been developed to deposit high-quality thin films of molybdenum oxides and iron oxides, which can be co-deposited or layered to form this compound systems. These methods include physical vapor deposition (PVD), chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processes. lidsen.comoaepublish.comnih.gov The choice of method depends on the desired film characteristics and the specific application. For instance, ALD offers unparalleled control over thickness at the atomic scale, which is crucial for creating ultrathin and uniform layers. google.comscispace.com
Research has focused on understanding how deposition parameters influence the final properties of the film. For example, in reactive sputtering, a PVD technique, the ratio of reactive gas (like oxygen) to inert gas (like argon) is a critical parameter that determines the oxidation state of the metals and the resulting film's structure, which can range from crystalline to amorphous. nih.gov Similarly, in CVD and ALD, the choice of metal-organic precursors and the deposition temperature significantly impact the film's purity, composition, and growth rate. illinois.edugoogle.comresearchgate.net
Surface doping and the creation of core-shell structures are also key strategies in engineering these materials. Doping iron oxide with molybdenum can lead to the segregation of molybdenum oxide at the surface, forming a Mo-rich layer that is often the catalytically active phase. researchgate.netacs.org The concentration and nature of this surface layer can be controlled by the doping level and subsequent annealing treatments. researchgate.netacs.org
Physical Vapor Deposition (PVD) Techniques
PVD encompasses a variety of vacuum deposition methods where a material is vaporized from a solid source and deposited onto a substrate. These techniques are widely used for producing metallic and oxide films.
Sputtering: In this process, a target of the desired material (e.g., molybdenum or a Mo-Fe alloy) is bombarded with high-energy ions from a plasma (usually argon). This causes atoms to be "sputtered" from the target, which then deposit onto a substrate. nih.gov By introducing a reactive gas like oxygen into the chamber, metal oxide films are formed. Reactive DC magnetron sputtering has been successfully used to grow molybdenum oxide films on both rigid and flexible substrates. nih.gov The properties of the films, such as their crystallinity and electrical conductivity, are highly dependent on the O₂/Ar flow rate ratio. nih.gov
Pulsed Laser Deposition (PLD): PLD uses a high-power pulsed laser beam to ablate a target material inside a vacuum chamber. The ablated material forms a plasma plume that expands and deposits onto a substrate. This technique has been used to synthesize α-MoO₃ 2D layers and films. oaepublish.com It offers the advantage of stoichiometric transfer of material from the target to the substrate.
Electron Beam Evaporation (EBE): EBE utilizes a high-energy electron beam to heat and vaporize the source material. This method provides better control over the evaporation rate compared to simple thermal evaporation, allowing for more precise deposition of thin films. oaepublish.com
Hot-Filament Metal Oxide Deposition (HFMOD): This is an alternative PVD method where a metal filament (e.g., molybdenum) is heated in a rarefied oxygen atmosphere. The heated filament reacts with oxygen to form volatile oxide species (like MoO₂ and MoO₃) which then deposit on a substrate. acs.org The deposition rate is controlled by the filament heating current and the oxygen flow rate. acs.org
Table 1: Comparison of PVD Techniques for Oxide Film Deposition
| Technique | Description | Key Parameters | Typical Precursors/Targets | Advantages | Reference |
|---|---|---|---|---|---|
| Reactive Sputtering | Target is bombarded with ions in a reactive gas plasma. | O₂/Ar flow ratio, current density, pressure. | Metallic Mo or Fe target. | Good for large areas, controllable stoichiometry. | nih.gov |
| Pulsed Laser Deposition (PLD) | High-power laser ablates a target material. | Laser fluence, background gas pressure, temperature. | Pressed oxide powder target. | Stoichiometric transfer, high-quality crystalline films. | oaepublish.com |
| Electron Beam Evaporation (EBE) | Electron beam heats and vaporizes source material. | Electron beam power, deposition rate, vacuum level. | Solid Mo or Fe source material. | High deposition rates, precise control. | oaepublish.com |
| Hot-Filament Metal Oxide Deposition (HFMOD) | Heated metal filament reacts with oxygen to form volatile oxides. | Filament current, oxygen flow rate. | Molybdenum filament. | Simple setup, alternative to sputtering. | acs.org |
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
CVD and its subtype, ALD, are deposition methods that involve chemical reactions of volatile precursors on the substrate surface.
Chemical Vapor Deposition (CVD): In CVD, precursor gases are introduced into a reaction chamber where they decompose and react at the heated substrate surface to form the desired film. lidsen.comoaepublish.com Metal carbonyls, such as Molybdenum Hexacarbonyl (Mo(CO)₆) and Iron Pentacarbonyl (Fe(CO)₅), are common precursors for depositing molybdenum and iron-containing films. illinois.edu The addition of ammonia (B1221849) during CVD can be used to inhibit film nucleation on certain oxide surfaces, enabling area-selective deposition. illinois.edu Laser-assisted CVD (LCVD) is a variant where a laser is used to heat the substrate locally, allowing for patterned deposition. spiedigitallibrary.org
Atomic Layer Deposition (ALD): ALD is a specialized CVD technique that uses sequential, self-limiting surface reactions to deposit films one atomic layer at a time. google.comscispace.com This allows for exceptional conformity on complex topographies and precise thickness control at the angstrom level. scispace.comresearchgate.net An ALD cycle for a metal oxide typically consists of pulsing a metal precursor, purging the chamber, pulsing an oxygen source (like water, ozone, or oxygen plasma), and purging again. google.comnih.gov
For molybdenum oxide, precursors like bis(tert-butylimido)bis(dimethylamido)molybdenum(VI) have been used with an oxygen plasma, achieving a growth per cycle (GPC) of around 0.80 Å at temperatures between 50 and 200 °C. researchgate.net For iron oxide, precursors such as t-butyl ferrocene (B1249389) have been employed. nih.govacs.org A key challenge in ALD of this compound is finding compatible precursors and process windows. One approach is to deposit the complex oxide by alternating the deposition cycles of the individual oxides. google.com
Table 2: Research Findings in ALD of Molybdenum and Iron Oxides
| Film | Precursor(s) | Oxygen Source | Deposition Temp. (°C) | Growth Per Cycle (GPC) | Key Findings | Reference |
|---|---|---|---|---|---|---|
| MoOₓ | (tBuN)₂(NMe₂)₂Mo | O₂ plasma | 50-200 | ~0.80 Å | Amorphous film growth, transitions to polycrystalline at ≥250 °C. | researchgate.net |
| MoO₃ | Mo(CO)₆ | O₃ and H₂O | 167 | ~0.42 Å | Demonstrated ALD growth window; films are initially amorphous and crystallize upon annealing. | google.comaip.org |
| Fe₂O₃ | t-butyl ferrocene (TBF) | O₂ gas | 225-300 | Variable | Achieved area-selective deposition on catalytic substrates (Pt, Ir) that activate O₂. | nih.govacs.org |
| Fe₂O₃ | Fe(acac)₃ | - | - | Low (~5% coverage/cycle) | Poor nucleation observed due to steric hindrance and lack of surface OH groups. | aip.org |
Solution-Based and Doping Methods
Solution-based techniques offer low-cost, scalable alternatives to vacuum-based methods.
Sol-Gel Method: This technique involves the transition of a solution system (sol) into a solid gel-like network. nih.gov For molybdenum oxide films, a sol can be prepared using precursors like molybdenum acetylacetonate. researchgate.net The sol is then applied to a substrate, often by spin-coating, and annealed to form the crystalline oxide film. researchgate.netrsc.org This method allows for good stoichiometric control. nih.gov
Hydrothermal Synthesis: In this method, crystalline materials are synthesized from aqueous solutions under high temperature and pressure in an autoclave. nih.govrsc.org This technique can be used to prepare nanostructured oxide films directly onto a substrate. nih.gov
Incipient Wetness Impregnation: This is a common method for preparing supported catalysts and engineering surface layers. acs.orgacs.org A porous support material, such as iron(III) oxide (Fe₂O₃), is impregnated with a solution containing the precursor of the second component (e.g., ammonium heptamolybdate for Mo). acs.orgacs.org The volume of the solution is equal to the pore volume of the support. After drying and calcination, a layer of the second component is formed on the surface of the support particles. This method has been used to create MoOₓ/Fe₂O₃ core-shell structures where a molybdenum oxide layer is present on an iron oxide core. acs.orgacs.org Studies have shown that for such catalysts, molybdenum tends to segregate to the surface, forming the active layer for reactions like methanol oxidation. researchgate.netacs.org
Fundamental Structural and Electronic Properties: Advanced Research Perspectives on Iron Molybdenum Oxide
Crystalline Structures and Phase Transitions in Iron Molybdenum Oxide Systems
Iron molybdenum oxides are a class of inorganic compounds that exhibit a rich variety of crystalline structures. The arrangement of iron, molybdenum, and oxygen atoms dictates the material's fundamental properties and its behavior in various applications. Research into these structures has revealed several key phases, each with unique characteristics.
Orthorhombic Phases, Including Fe₂(MoO₄)₃ and Related Structures
Ferric molybdate (B1676688), Fe₂(MoO₄)₃, is a prominent compound within this family and can exist in different polymorphic forms. While often discussed in the context of its monoclinic phase (space group P2₁/c or P2₁), it undergoes a phase transition to an orthorhombic structure at elevated temperatures. acs.orgresearchgate.net
The room temperature stable form is typically a monoclinic phase. researchgate.net However, a transition to an orthorhombic phase (space group Pbcn) occurs at approximately 470-500°C. acs.org The crystal structure of Fe₂(MoO₄)₃ is characterized by a three-dimensional network of FeO₆ octahedra and MoO₄ tetrahedra. materialsproject.orgmaterialsproject.org The four corners of each MoO₄ tetrahedron are connected to the corners of the FeO₆ octahedra. mdpi.com This arrangement creates a unique framework where individual tetrahedra and octahedra are separated from each other. mdpi.com
The lattice parameters for the monoclinic and high-temperature orthorhombic phases of Fe₂(MoO₄)₃ have been reported as follows:
| Phase | Temperature | a (Å) | b (Å) | c (Å) | β (°) | Space Group |
| Monoclinic | 295 K | 15.737 | 9.231 | 18.224 | 125.46 | P2₁/c |
| Orthorhombic | 818.6 K | 9.330 | 12.868 | 9.242 | 90 | Pbcn |
This table presents crystallographic data for the monoclinic and orthorhombic phases of Fe₂(MoO₄)₃. Data sourced from researchgate.net.
It is noteworthy that the synthesis method can influence the resulting phase and stoichiometry. For instance, using stoichiometric amounts of Fe₂O₃ and MoO₃ can sometimes lead to impurities due to the volatility of MoO₃ at high temperatures. acs.org
Spinel Structures (e.g., Fe-Mo-oxide of Spinel Structure)
While less common than the aforementioned polymorphs of Fe₂(MoO₄)₃, iron molybdenum oxides can also adopt a spinel structure. lu.selu.se Spinel-type oxides have a general formula of AB₂O₄, and in the case of iron molybdenum spinels, the distribution of Fe and Mo cations within the tetrahedral and octahedral sites of the crystal lattice is a key area of investigation. acs.org
The synthesis of a pure iron molybdate spinel can be challenging, with several other undesirable metal oxide phases often forming. lu.se However, the spinel structure is of interest due to its potential for high phase stability and reduced molybdenum loss at high temperatures, which is a known issue with other iron molybdate catalysts. lu.se Research has shown that varying the oxidation state of the iron precursor during synthesis (from Fe(II) to Fe(III)) can affect the cation distribution and the atomic long-range order of the resulting spinel structure. acs.org Specifically, increasing the oxidation state of the iron precursor tends to decrease the population of tetrahedral sites by iron ions and increase the occupation of these sites by molybdenum ions. acs.org
Investigation of Reduced Phases (e.g., MoO₂, FeMoO₄, β-FeMoO₄, α-FeMoO₄, FeMoO₄-II)
Under reducing conditions, iron molybdenum oxides can transform into several reduced phases. These phases are crucial in understanding the catalytic mechanisms of these materials, particularly in oxidation reactions where the catalyst undergoes redox cycles.
Molybdenum Dioxide (MoO₂) : This is a common reduction product of molybdenum oxides. It is often observed alongside other reduced iron-containing phases when Fe₂(MoO₄)₃ is subjected to a reducing atmosphere at elevated temperatures. rsc.orgdtu.dk
Iron(II) Molybdate (FeMoO₄) : This is a key reduced phase formed from the reduction of Fe₂(MoO₄)₃. rsc.orgdtu.dk FeMoO₄ can be prepared through the reaction of an iron(II) salt with sodium molybdate. wikipedia.org It exists in at least two different modifications, α-FeMoO₄ and β-FeMoO₄, both of which crystallize in the monoclinic space group C2/m. acs.org The β-phase is stable over a wide temperature range. researchgate.net The formation of α-FeMoO₄ has been suggested to occur at lower temperatures, while β-FeMoO₄ is thought to dominate at temperatures above 310°C. researchgate.netlehigh.edu The structural feature of both α- and β-FeMoO₄ is a tetramer of a "butterfly" motif. acs.org Depending on the reduction procedure, different phases of FeMoO₄ can be obtained. osti.gov There is also mention of a FeMoO₄-II phase in the literature, though detailed structural information is less readily available.
The crystal structures of α-FeMoO₄ and β-FeMoO₄ are both monoclinic with a wolframite-type structure. researchgate.net
| Reduced Phase | Crystal System | Key Structural Features |
| MoO₂ | Monoclinic | Forms during the reduction of Fe₂(MoO₄)₃ and MoO₃. rsc.org |
| α-FeMoO₄ | Monoclinic (C2/m) | Wolframite-type structure, forms at lower reduction temperatures. acs.orglehigh.eduresearchgate.net |
| β-FeMoO₄ | Monoclinic (C2/m) | Wolframite-type structure, stable over a broad temperature range and forms at higher reduction temperatures. acs.orgresearchgate.netresearchgate.net |
This table summarizes the crystal systems and key features of common reduced phases of this compound.
Structural Dynamics and Phase Transformations Under Operando Conditions
Studying the structural changes of iron molybdenum oxides under actual reaction conditions (operando) is critical for understanding their behavior as catalysts. Techniques like in situ X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) have been instrumental in observing these dynamic transformations. rsc.orgdtu.dk
During redox cycling, an iron molybdate catalyst with excess molybdenum trioxide undergoes significant phase transformations. rsc.orgdtu.dk Under reducing conditions, such as in the presence of methanol (B129727) at elevated temperatures, the initial phases of Fe₂(MoO₄)₃ and MoO₃ transform into the reduced phases FeMoO₄ and MoO₂. rsc.orgdtu.dk This phase transition has been observed to occur at temperatures around 280–300°C. rsc.org
Upon subsequent exposure to oxidative conditions, the catalyst can be transformed back to its initial state. rsc.org The re-oxidation process can proceed through intermediate phases like Fe₂O₃ and MoO₃, which then recombine at temperatures above 400°C to reform Fe₂(MoO₄)₃. rsc.orgdtu.dk These studies highlight the dynamic nature of the catalyst, where segregation of iron and molybdenum species can occur during redox cycling. rsc.org This segregation and potential loss of molybdenum as volatile species are key factors in catalyst deactivation. researchgate.netresearchgate.net
Electronic Structure and Redox Chemistry of this compound
The catalytic activity and other functional properties of iron molybdenum oxides are intrinsically linked to their electronic structure and the ability of the constituent metal ions to cycle through different oxidation states.
Elucidation of Oxidation States for Iron and Molybdenum Species (e.g., Mo⁶⁺, Mo⁵⁺, Mo⁴⁺, Fe²⁺, Fe³⁺, Fe².⁵⁺)
In the fully oxidized state, such as in Fe₂(MoO₄)₃, iron is typically present in the +3 oxidation state (Fe³⁺), and molybdenum is in the +6 oxidation state (Mo⁶⁺). acs.org This configuration is characterized by Fe³⁺ ions in octahedral coordination and Mo⁶⁺ ions in tetrahedral coordination. acs.org
Under reducing conditions, both iron and molybdenum can be reduced to lower oxidation states. In situ studies have provided detailed insights into these redox processes.
Iron (Fe) : The reduction of Fe³⁺ to Fe²⁺ is a key transformation. In the reduced phase FeMoO₄, iron exists as Fe²⁺. rsc.orgacs.org In situ XAS measurements have shown that the reduction of iron from Fe³⁺ to Fe²⁺ can start at temperatures around 270°C and can be complete by 330°C under a methanol atmosphere. rsc.org Mössbauer spectroscopy is another powerful technique used to study the oxidation state and local environment of iron atoms in these materials. acs.orgacs.orgcatalysis.rutu-darmstadt.de
Molybdenum (Mo) : Molybdenum exhibits a wider range of accessible oxidation states, including Mo⁶⁺, Mo⁵⁺, and Mo⁴⁺. During the reduction of Fe₂(MoO₄)₃, Mo⁶⁺ is reduced. The formation of MoO₂ signifies the presence of Mo⁴⁺. rsc.org X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique widely used to determine the oxidation states of molybdenum. mccrone.comxpsfitting.comepa.govsci-hub.st The Mo 3d core level spectrum shows distinct binding energies for different oxidation states. For instance, the Mo 3d₅/₂ peak for Mo⁶⁺ in MoO₃ is observed at a higher binding energy than that for Mo⁴⁺ in MoO₂. sci-hub.st Linear combination fitting of XANES spectra has shown that even after significant reduction at 400°C, a substantial portion of molybdenum can remain in the Mo⁶⁺ state, while the rest is reduced to Mo⁴⁺ (in MoO₂). rsc.orgresearchgate.net
The following table summarizes the common oxidation states of iron and molybdenum in different this compound phases.
| Element | Oxidation State | Compound/Phase Example |
| Iron | Fe³⁺ | Fe₂(MoO₄)₃ acs.org |
| Iron | Fe²⁺ | FeMoO₄ rsc.org |
| Molybdenum | Mo⁶⁺ | Fe₂(MoO₄)₃, MoO₃ rsc.orgacs.org |
| Molybdenum | Mo⁴⁺ | MoO₂ rsc.org |
This table illustrates the typical oxidation states of iron and molybdenum in various this compound compounds.
The interplay between these different oxidation states and the ability of the material to facilitate electron transfer are fundamental to its redox chemistry and catalytic function. epa.gov The presence of defects, such as oxygen vacancies, can also play a crucial role in the electronic properties and reactivity of these materials. mdpi.com
Mechanisms of Mixed-Valency and Inter-Ionic Electron Transfer
This compound, particularly in its Fe₂(MoO₄)₃ form, exhibits complex electronic behavior rooted in the presence of mixed-valence states and the potential for electron transfer between its constituent metal ions. The catalytic and electronic properties of this material are significantly influenced by the synergistic redox interplay between iron and molybdenum. In many catalytic applications, the mechanism involves an efficient Fe³⁺/Fe²⁺ redox cycle. This electron shuttle is crucial for activating reaction pathways, where oxygen vacancies on the catalyst surface often act as electron transfer centers, mediating the transfer from a substrate to an oxidant and facilitating the Fe³⁺/Fe²⁺ redox process mdpi.comnih.govnih.gov.
The presence of both iron and molybdenum allows for a cooperative electronic system. While the primary oxidation states are Fe³⁺ and Mo⁶⁺, evidence suggests the transient formation of other valence states under reaction conditions ias.ac.in. For instance, electron paramagnetic resonance spectroscopy has detected traces of Mo⁵⁺ ions alongside Fe³⁺, indicating that inter-ionic electron transfer can occur, leading to a reduction of Mo⁶⁺ ias.ac.in. X-ray absorption near-edge structure (XANES) studies have shown that during anaerobic titration with ethanol (B145695), the active phase is associated synergistically with both iron and molybdenum species, with both elements participating in the reduction process researchgate.net. This suggests that electron transfer is not confined to the iron cations alone but involves a more complex interaction with the molybdate lattice. The removable or "active" oxygen, identified through extended X-ray absorption fine structure (EXAFS), is often a shared oxygen atom between Fe and Mo in the Fe₂(MoO₄)₃ lattice, highlighting the intimate electronic coupling between the two metal centers researchgate.net.
Theoretical and Experimental Band Structure Analysis
The electronic band structure of this compound dictates its optical and electrical properties, including its behavior as a semiconductor. Experimental analysis using Diffused Reflectance Spectroscopy (DRS) has been employed to determine the optical band gap of Fe₂(MoO₄)₃. Studies have reported a band gap value of 2.7 eV, indicating that the material is active under visible light irradiation researchgate.net. Another study focusing on the β-Fe₂(MoO₄)₃ nanoparticle form, synthesized via a solution-combustion method, calculated a slightly lower optical band gap of 2.26 eV using the Kubelka-Munk function ias.ac.in. This variation can be attributed to differences in synthesis methods, particle size, and crystalline phase.
Theoretical calculations, often employing Density Functional Theory (DFT), provide deeper insights into the electronic band structure. While specific DFT studies for Fe₂(MoO₄)₃ were not prevalent in the provided search results, analysis of related transition metal molybdates, such as NiMoO₄, demonstrates the utility of this approach. In NiMoO₄, DFT calculations show a direct band gap, and the introduction of defects like oxygen vacancies can dramatically alter the band structure, inducing metallic properties frontiersin.org. For Fe₂(MoO₄)₃, online databases from computational materials science projects provide calculated electronic structure data, which can complement experimental findings materialsproject.org. These theoretical models help identify the contributions of Fe 3d, Mo 4d, and O 2p orbitals to the valence and conduction bands, providing a framework for understanding the electronic transitions and charge transport mechanisms.
Table 1: Experimentally Determined Band Gap of this compound
| Compound Form | Synthesis Method | Measurement Technique | Band Gap (eV) | Source |
| Fe₂(MoO₄)₃ | Simple solution chemistry | Diffused Reflectance Spectroscopy (DRS) | 2.7 | researchgate.net |
| β-Fe₂(MoO₄)₃ | Solution-combustion | UV-Vis Absorption Spectroscopy (Kubelka-Munk) | 2.26 | ias.ac.in |
Role of Oxygen Vacancies and Other Defects on Electronic Behavior
Defects within the crystal lattice of this compound, particularly oxygen vacancies, play a paramount role in modifying its electronic properties and reactivity ucl.ac.uk. Oxygen vacancies act as electron donors and can create localized states within the band gap, effectively tuning the material's conductivity and catalytic activity frontiersin.org. In Fe₂(MoO₄)₃, these vacancies are considered key active sites, especially in photo-Fenton systems, where they facilitate the crucial Fe³⁺/Fe²⁺ electron shuttle, which is essential for the catalytic cycle mdpi.comnih.govnih.gov. The presence of abundant surface oxygen vacancies can provide sufficient active sites even at low catalyst dosages nih.gov.
The introduction of defects can lead to significant changes in electronic behavior. For instance, in related molybdate systems, introducing oxygen vacancies can transform the material from a semiconductor to one with metallic properties by increasing the concentration of charge carriers frontiersin.org. This is due to the release of electrons from the metal cations (e.g., Mo) to maintain charge neutrality, which then populate the conduction band or localized defect states near the Fermi level, thereby increasing electrical conductivity frontiersin.orgresearchgate.net.
Other defects, introduced through methods like ball-milling, also impact the material's properties. Mechanical treatment can create MoO₃-enriched amorphous surface layers and crystalline bulk defects acs.orguni-mainz.deacs.org. These defects contribute to chemical gradients that enhance MoO₃ mobility, which is important for catalytic performance and for reducing the loss of volatile molybdenum species at high temperatures acs.orguni-mainz.de.
Table 2: Influence of Defects on this compound Properties
| Defect Type | Method of Introduction | Effect on Electronic/Chemical Properties | Source |
| Oxygen Vacancies | Hydrothermal/Calcination | Act as main active sites; mediate Fe³⁺/Fe²⁺ electron shuttle; enhance photocatalytic and PDS activation. | mdpi.comnih.govnih.gov |
| Amorphous Layers & Bulk Defects | Ball-milling | Create MoO₃-enriched surfaces; enhance MoO₃ mobility; increase catalytic activity for ethanol ODH. | acs.orguni-mainz.deacs.org |
| Stoichiometric Imbalance | High-Temperature Reaction | Can lead to phase segregation (e.g., FeMoO₄, Fe₂O₃) and changes in surface composition. | rsc.orgresearchgate.net |
Surface Science and Interface Phenomena in this compound
Surface Reconstruction and Compositional Changes Under Reaction Environments
The surface of this compound is highly dynamic and undergoes significant reconstruction and compositional changes under catalytic reaction conditions. Operando spectroscopic techniques, which study the catalyst in its working state, have been instrumental in revealing these transformations researchgate.netnih.govrsc.orgwikipedia.org. During redox cycling, such as in the selective oxidation of methanol, the catalyst can undergo phase transformations. In a reducing environment, Fe₂(MoO₄)₃ and any excess MoO₃ can be reduced to FeMoO₄ and MoO₂ researchgate.netrsc.org. Subsequent re-oxidation can transform the catalyst back to its initial state, often through intermediate phases like Fe₂O₃ and additional MoO₃, highlighting a process of segregation and iron enrichment during the cycle rsc.org.
Prolonged exposure to reaction conditions, especially at high temperatures, can lead to the volatilization of molybdenum from the catalyst surface rsc.orgacs.org. This depletion of Mo leads to the formation of iron-rich phases such as FeMoO₄ and Fe₂O₃ rsc.org. Despite this loss of molybdenum from the bulk, the catalyst can maintain high selectivity for certain reactions. This is attributed to the continuous segregation of molybdenum from the bulk iron molybdate phase to the surface, ensuring the presence of a catalytically active MoOₓ surface layer rsc.org. Transient IR spectroscopy has identified the presence of terminal Mo=O stretching vibrations on the surface during reactions, confirming the dynamic nature of these surface species nih.gov.
The Nature and Role of Molybdenum-Rich Surface Phases
A defining characteristic of iron molybdate catalysts is the spontaneous segregation of molybdenum to the surface, creating a molybdenum-rich outer layer acs.orgacs.orgresearchgate.net. This phenomenon occurs even in catalysts prepared with a stoichiometric Mo/Fe ratio and is more pronounced in catalysts formulated with an excess of molybdenum acs.orglehigh.edu. Advanced surface characterization techniques, including scanning transmission electron microscopy (STEM), electron energy loss spectroscopy (EELS), and low-energy ion scattering (LEIS), have confirmed this Mo enrichment, revealing a core-shell like structure where a molybdenum oxide layer covers an iron oxide or iron molybdate core acs.orgsoton.ac.uk.
This molybdenum-rich surface phase is widely considered to be the active and selective layer for reactions like the selective oxidation of methanol to formaldehyde (B43269) acs.orgsoton.ac.ukepa.govresearchgate.net. Research suggests that a bound terminating layer of octahedral Mo units constitutes this active phase acs.orgsoton.ac.uk. The underlying Fe₂(MoO₄)₃ bulk can be seen as a support for this active MoOₓ layer, and it may also play a role in reoxidizing the surface through lattice oxygen migration researchgate.netresearchgate.net. The excess crystalline MoO₃ often present in industrial catalysts serves primarily to replenish the active surface MoOₓ layer that is lost to volatilization during operation researchgate.netlehigh.edu. The high selectivity of iron molybdate is therefore attributed to the properties of this molybdenum-dominated surface, as pure iron oxide is typically unselective and leads to complete combustion acs.org.
Interfacial Interactions in Composite and Doped this compound Materials
The performance of this compound can be further tuned by creating composite materials or through doping. In composite catalysts, such as a physical mixture of Fe₂(MoO₄)₃ and MoO₃, a synergistic interaction is observed. The addition of excess MoO₃ enhances catalytic performance by ensuring the formation and replenishment of a surface MoOₓ monolayer on the bulk Fe₂(MoO₄)₃ phase lehigh.edu. The interface between the MoO₃ and Fe₂(MoO₄)₃ phases facilitates this dynamic process, which is crucial for maintaining catalyst longevity and selectivity researchgate.net.
Doping iron oxide with molybdenum provides a method to systematically study the formation of the active surface. Doping can be achieved either on the surface or in the bulk. Surface doping creates Mo-rich layers, which evolve from individual Mo sites at low concentrations to ferric molybdate-like layers at higher loadings researchgate.net. Bulk doping also results in the segregation of molybdenum oxide to the surface, forming similar active layers over an iron oxide core researchgate.net. These studies demonstrate that the crucial interfacial interaction is the formation of a MoOₓ layer on an iron-containing support, which dictates the catalytic properties. The introduction of Mo significantly enhances selectivity compared to pure iron oxide, while molybdate-rich systems can exhibit different reaction pathways due to changes in surface acidity researchgate.net.
Catalytic Science and Engineering of Iron Molybdenum Oxide Systems
Selective Oxidation of Methanol (B129727) to Formaldehyde (B43269) (Formox Process)
Elucidation of Reaction Mechanisms: Mars-van Krevelen and Langmuir-Hinshelwood Models
The selective oxidation of methanol to formaldehyde over iron molybdenum oxide catalysts is widely understood to proceed via a redox mechanism, most accurately described by the Mars-van Krevelen model. nih.govresearchgate.net In this mechanism, lattice oxygen from the catalyst is the active oxidant that reacts with the adsorbed methanol. The catalyst is subsequently re-oxidized by gas-phase oxygen. mdpi.com This is supported by findings that the reaction rate is independent of the partial pressure of molecular oxygen. lehigh.edu
While the Mars-van Krevelen model describes the redox cycle of the catalyst, the surface reaction kinetics can be further detailed using a Langmuir-Hinshelwood approach. mdpi.comresearchgate.net This model considers the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products. The oxidation of methanol to formaldehyde has been shown to have a Langmuir-Hinshelwood type dependence on both oxygen and methanol concentrations. mdpi.com Additionally, the inhibition by water, a product of the reaction, can be accounted for with a Langmuir-Hinshelwood term. researchgate.netscribd.com
Identification and Characterization of Catalytically Active Sites (e.g., Mo-O-Fe-O-Mo-O groups, Mo(VI) Mo(IV) pairs, coordinatively unsaturated molybdenum atoms)
The catalytically active sites in this compound catalysts are a subject of extensive research. It is widely accepted that a surface layer rich in molybdenum is crucial for the selective oxidation of methanol. acs.orgepa.gov This active phase is often described as an amorphous molybdenum oxide (MoOx) layer on top of a crystalline iron molybdate (B1676688) (Fe₂(MoO₄)₃) core. cardiff.ac.uk
Several specific active sites have been proposed:
-O-Mo-O-Fe-O-Mo-O- groups: These groups, found in the structure of Fe₂(MoO₄)₃, are considered a crucial feature for an active and selective catalyst. researchgate.netcore.ac.uk
Mo(VI) Mo(IV) pairs: Density functional theory (DFT) studies have identified Mo(VI) Mo(IV) pairs as potentially the most active and selective sites. In this model, iron acts as an electron reservoir, facilitating the redox cycle of the molybdenum pair. nih.gov
Coordinatively unsaturated molybdenum atoms: These sites, present on the catalyst surface, are believed to be where methanol adsorbs and undergoes oxidation. The presence of terminal Mo=O bonds is a characteristic of these active sites. lehigh.edu
Research has also highlighted the importance of an ensemble of two adjacent molybdenum atoms as the active and selective site. nih.gov
Impact of Molybdenum to Iron Ratio on Catalytic Activity and Selectivity
The molar ratio of molybdenum to iron (Mo/Fe) is a critical parameter that significantly influences the catalytic performance of this compound catalysts. mdpi.com Commercial catalysts typically use a Mo/Fe ratio greater than the stoichiometric 1.5 of iron(III) molybdate, often in the range of 2 to 3. mdpi.comdtu.dk This excess of molybdenum, usually in the form of molybdenum trioxide (MoO₃), serves several important functions. mdpi.commdpi.com
An excess of MoO₃ is necessary to compensate for the loss of molybdenum through sublimation at the high temperatures of the reaction, which prevents the formation of a less selective iron-rich phase (Fe₂O₃). acs.orgmdpi.com The presence of excess MoO₃ also contributes to the formation of a surface MoOx monolayer on the bulk Fe₂(MoO₄)₃, which is considered the catalytically active phase. lehigh.edu
Studies have shown that a Mo/Fe ratio higher than 1.5 is required to achieve high catalytic activity and selectivity for formaldehyde. mdpi.com The excess molybdenum is believed to increase the availability of oxygen on the catalyst surface and modify the catalyst's acidity. mdpi.comresearchgate.net
| Mo/Fe Ratio | Catalytic Performance Highlights | Reference |
|---|---|---|
| < 1.5 | Lower activity and selectivity due to the presence of iron-rich phases. | mdpi.com |
| 1.5 | Stoichiometric Fe₂(MoO₄)₃, considered the active phase, but susceptible to Mo loss. | lehigh.eduresearchgate.net |
| > 1.5 (typically 2-3) | Optimal for industrial applications, compensates for Mo sublimation and maintains a Mo-rich surface. | mdpi.comdtu.dk |
Effects of Doping with Transition Metals (e.g., Vanadium) and Other Promoters
The performance of this compound catalysts can be further enhanced by doping with other transition metals or promoters. Vanadium is a common dopant used in some Formox process catalysts. wikipedia.orgsilver-chem.co The addition of vanadium can improve the catalyst's activity and stability.
The introduction of promoters can also influence the catalytic properties. For instance, the partial replacement of iron with chromium has been suggested as a way to modify the catalyst. researchgate.net The goal of doping and promotion is generally to improve the redox properties, enhance the stability against molybdenum sublimation, and optimize the surface acidity of the catalyst.
Catalyst Stability, Deactivation Pathways (e.g., Mo sublimation, sintering, poisoning), and Regeneration Strategies
Catalyst deactivation is a significant challenge in the industrial Formox process, with a typical catalyst lifetime of 8 to 18 months. nih.govresearchgate.net The primary deactivation mechanism is the loss of molybdenum from the catalyst bed due to the formation of volatile molybdenum species in the presence of methanol at high temperatures. dtu.dkdtu.dk This leads to a decrease in the Mo/Fe ratio and the formation of less selective iron-rich phases like FeMoO₄ and Fe₂O₃. dtu.dk
Other deactivation pathways include:
Sintering: At high reaction temperatures, the catalyst particles can sinter, leading to a loss of surface area and a decrease in catalytic activity.
Poisoning: Impurities in the feed can poison the active sites on the catalyst surface.
The sublimation of molybdenum can also lead to an increased pressure drop in the reactor as the volatilized molybdenum species deposit in cooler, downstream sections of the catalyst bed. dtu.dkdtu.dk
Several strategies are employed to mitigate deactivation and regenerate spent catalysts:
Excess Molybdenum: As previously mentioned, formulating the catalyst with an excess of MoO₃ helps to replenish the molybdenum that is lost during the reaction. nih.govcardiff.ac.uk
Thermal Treatment: Deactivated catalysts can sometimes be reactivated through thermal treatment, which can help to re-establish a molybdenum-rich surface. researchgate.net
Ammonia (B1221849) Leaching: A promising method for regenerating spent catalysts involves leaching the lost molybdenum with an ammonia solution. This solution can then be used as a molybdenum source for the synthesis of new catalysts. acs.org A lifetime test of a regenerated catalyst with a Mo/Fe ratio of 2.5 showed excellent stability for over 500 hours, with methanol conversion remaining above 98.4% and formaldehyde selectivity between 86.7% and 89.0%. acs.org
| Deactivation Pathway | Description | Mitigation/Regeneration Strategy |
|---|---|---|
| Mo Sublimation | Formation of volatile molybdenum compounds with methanol at high temperatures, leading to Mo loss. dtu.dk | Use of excess MoO₃ in the catalyst formulation. cardiff.ac.uk |
| Sintering | Loss of catalyst surface area due to particle agglomeration at high temperatures. | Controlled reaction temperature. |
| Poisoning | Inactivation of active sites by impurities in the feed stream. | Purification of reactants. |
| - | Spent Catalyst Regeneration | Ammonia leaching to recover molybdenum. acs.org |
Other Selective Oxidation Reactions
Besides the selective oxidation of methanol, this compound catalysts have shown activity in other selective oxidation reactions, particularly the oxidative dehydrogenation (ODH) of alkanes and the oxidation of other alcohols and olefins.
Oxidative Dehydrogenation of Alkanes: Iron molybdate catalysts, particularly the ferrous iron molybdate phase (FeMoO₄), have been found to be active in the oxidative dehydrogenation of n-octane to produce octenes. cardiff.ac.uk The lattice oxygen from the catalyst is believed to be involved in this reaction, consistent with a Mars-van Krevelen mechanism. mdpi.com MoO₃/Fe₂O₃ core-shell catalysts have also been investigated for the ODH of ethane to ethylene, showing increased activity and selectivity compared to the individual oxides. researchgate.net
Propylene Oxidation: this compound is a component in multi-metal oxide catalysts used for the selective oxidation of propylene to acrolein and acrylic acid. google.com The presence of iron molybdate plays a crucial role in these complex catalyst systems. researchgate.net
Propylene Glycol Oxidation: Silica-supported iron-molybdenum oxide catalysts have been studied for the vapor-phase oxidation of propylene glycol. The selectivity towards different products, such as methylglyoxal and formaldehyde, was found to be dependent on the Mo/Fe molar ratio. shokubai.org A higher selectivity towards methylglyoxal was achieved with a Mo/Fe ratio of 3, while a lower ratio of 0.5 led to increased formation of by-products like formaldehyde. shokubai.org
Selective Oxidation of Hydrocarbons
This compound is a cornerstone catalyst in the selective oxidation of hydrocarbons, most notably in the industrial production of formaldehyde from methanol. scispace.comacs.org This process, known as the Formox process, relies on the high activity and selectivity of iron molybdate catalysts. scispace.comacs.org The active phase is generally considered to be iron(III) molybdate, Fe₂(MoO₄)₃. dntb.gov.uaacs.org The presence of excess MoO₃ is crucial, as it helps maintain the catalyst's active phase and high selectivity toward formaldehyde. dntb.gov.ua
The primary challenge in this application is the deactivation of the catalyst due to the volatilization of molybdenum species under reaction conditions, which leads to the formation of less selective iron-rich phases like ferrous molybdate (FeMoO₄) and iron(III) oxide (Fe₂O₃). scispace.com Research has shown that even with significant molybdenum loss, a surface layer of MoOₓ can be maintained, preserving high formaldehyde selectivity (above 92%). Studies have investigated the aging of these catalysts over hundreds of hours, tracking the changes in composition and activity. An initial loss of excess MoO₃ can lead to a temporary drop in activity, which can surprisingly be followed by an increase in activity as the catalyst structure evolves, before eventual deactivation.
Table 1: Performance of this compound Catalysts in Methanol Oxidation
| Catalyst Composition (Mo/Fe Ratio) | Reaction Temperature | Time on Stream | Methanol Conversion | Formaldehyde Selectivity | Reference |
|---|---|---|---|---|---|
| Stoichiometric (1.5) | 250-430 °C | Not specified | Not specified | Decreases from 100% to ~70% as temperature increases | acs.org |
| Industrial-like (3.0) | Not specified | Not specified | Not specified | High selectivity maintained | acs.org |
| Hydrothermal (2.0) | 384–416 °C | Initial | High | >96% (CH₂O + DME) | |
| Hydrothermal (2.0) | 384–416 °C | After 10 hours | Decreased by ~50% | >96% (CH₂O + DME) | |
| Hydrothermal (2.0) | 384–416 °C | After 600 hours | ~1.5 times initial activity | >92% |
Ammoxidation Processes for Nitrile and Amine Synthesis
Ammoxidation is a critical industrial process that converts hydrocarbons to nitriles using ammonia and oxygen. While bismuth molybdate catalysts are famously used for the ammoxidation of propylene to acrylonitrile, more complex multi-metal oxide catalysts often incorporating iron and molybdenum are also highly effective. In these systems, iron acts as a crucial component alongside molybdenum, bismuth, cobalt, and nickel to achieve high performance.
The process involves the catalytic transformation of an olefin, such as propylene, in the presence of ammonia and air. This compound contributes to the complex redox cycles necessary for the reaction. A proposed mechanism over molybdate-based catalysts involves the activation of ammonia and the hydrocarbon on the catalyst surface, followed by oxygen insertion and hydrogen abstraction steps to form the nitrile product. Catalysts for propylene ammoxidation are typically complex mixtures of oxides, including those of molybdenum, bismuth, iron, cobalt, nickel, and chromium, among others.
Table 2: Representative Composition of Multi-Metal Catalysts for Propylene Ammoxidation
| Catalyst System | Key Metallic Components | Application | Reference |
|---|---|---|---|
| SOHIO Catalyst A | Bismuth, Phosphorus, Molybdenum | Propylene to Acrylonitrile | |
| Complex Mixed-Metal Molybdate | Molybdenum, Bismuth, Iron, Cobalt, Nickel, Chromium | Propylene/Isobutylene to Acrylonitrile/Methacrylonitrile | |
| Antimony-based Catalysts | Antimony, Iron (often included) | Propylene Ammoxidation |
Hydrodeoxygenation Reactions for Fuel Upgrading
Hydrodeoxygenation (HDO) is a vital process for upgrading biofuels and other oxygen-rich feedstocks by removing oxygen to produce hydrocarbons suitable for fuel applications. This compound has demonstrated effectiveness as a catalyst for this process. In a study on the HDO of 1-dodecanol, a component of oleochemical waste oil, an Fe-Mo-O catalyst was used to produce paraffins like dodecane.
The reaction is highly dependent on operating parameters. Research indicates that reaction temperature is the most critical factor influencing the HDO reaction's performance. Increasing the temperature generally leads to higher conversion of the oxygenated feedstock. For instance, the conversion of 1-dodecanol increased to 98.5% with rising temperature. However, selectivity towards the desired paraffin can peak at an optimal temperature, beyond which cracking processes may reduce the yield of the target product. Two primary HDO pathways have been identified: a dehydration-hydrogenation route and a dehydrogenation-decarbonylation/decarboxylation route. High pressure favors the former, leading to higher selectivity of the paraffin with the same carbon number as the reactant.
Table 3: Effect of Temperature and Pressure on HDO of 1-Dodecanol over Fe-Mo-O Catalyst
| Temperature (°C) | Pressure (bar) | 1-Dodecanol Conversion (%) | Dodecane Selectivity | Dominant Pathway | Reference |
|---|---|---|---|---|---|
| 200-300 | 10-20 | Up to 98.5% (with increasing temp.) | Highest at 250°C | Varies with conditions | |
| 250 | 20 | High | Highest | Dehydration-Hydrogenation | |
| 300 | Low | High | Low (due to cracking) | Dehydrogenation-Decarbonylation |
Environmental Catalysis Applications
Catalytic Decomposition of Nitrogen Oxides (NOx)
While not a conventional application, iron-molybdenum-based materials have shown promise in the catalytic reduction of nitrogen oxides (NOx), which are significant environmental pollutants. Research has demonstrated that a robust Fe/FeMoO₄ catalyst can be used for the electrocatalytic reduction of NOx to produce ammonia, a valuable chemical. This process represents an innovative approach to converting harmful NOx emissions into a useful product.
Furthermore, the synergy between iron and molybdenum is critical in the selective catalytic reduction (SCR) of NO with ammonia. A single-atom catalyst consisting of isolated molybdenum ions anchored on an iron oxide (Mo₁/Fe₂O₃) surface creates dinuclear acid-redox sites that are highly active for the SCR reaction. In these studies, iron(III) molybdate (Fe₂(MoO₄)₃) is often used as a reference material, highlighting the relevance of the compound in understanding the fundamental mechanisms of NOx reduction. Although direct decomposition of NOx into N₂ and O₂ over this compound is not widely reported, its components are active in crucial NOx reduction pathways.
Table 4: Iron-Molybdenum Systems in NOx Reduction
| Catalyst System | Reaction Type | Reactants | Product | Significance | Reference |
|---|---|---|---|---|---|
| Fe/FeMoO₄ | Electrocatalytic Reduction | NOx | Ammonia (NH₃) | Converts NOx pollutant into a value-added chemical. | |
| Mo₁/Fe₂O₃ (Single-Atom) | Selective Catalytic Reduction (SCR) | NO, NH₃ | N₂, H₂O | Demonstrates the synergistic effect of adjacent Mo (acid) and Fe (redox) sites. |
Photocatalytic Degradation of Organic Pollutants (e.g., Dyes, Pesticides)
Iron molybdate has emerged as a promising photocatalyst for the degradation of persistent organic pollutants in water, such as synthetic dyes. These materials can harness light energy to generate reactive oxygen species that break down complex organic molecules into simpler, less harmful substances. Nanoparticles of iron molybdate (β-Fe₂(MoO₄)₃) have demonstrated high efficacy in degrading methylene blue under direct sunlight, achieving 91% removal.
The photocatalytic activity of iron molybdate can be further enhanced. In one study, the surface of iron molybdate was functionalized with peroxo groups, and methylene blue itself was found to act as a sensitizing agent, boosting the material's photocatalytic performance in a phenomenon known as the antenna effect. This sensitized system was capable of degrading other pollutants, like quinoline, showcasing a dual-purpose environmental application. Other research has noted the high efficiency of Fe₂(MoO₄)₃ nanopowder in the photocatalytic degradation of rhodamine B, with efficiencies reaching approximately 97%.
Table 5: Photocatalytic Performance of Iron Molybdate in Pollutant Degradation
| Catalyst | Pollutant | Light Source | Degradation Efficiency | Reference |
|---|---|---|---|---|
| β-Fe₂(MoO₄)₃ Nanoparticles | Methylene Blue | Sunlight | 91% | |
| Fe₂(MoO₄)₃ Nanopowder | Rhodamine B | Not specified | ~97% | |
| Peroxide-Functionalized Iron Molybdate (MoOxoFe) | Quinoline (sensitized by Methylene Blue) | Visible Light | Enhanced performance due to sensitization |
Water Splitting for Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER)
Iron molybdenum oxides are being actively investigated as efficient and cost-effective bifunctional electrocatalysts for water splitting—the process of generating hydrogen and oxygen from water. This is crucial for hydrogen fuel production. These catalysts are designed to facilitate both the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode.
Table 6: Performance of Iron-Molybdenum-Oxide-Based Electrocatalysts in Water Splitting
| Catalyst Material | Reaction | Overpotential @ 10 mA cm⁻² | Cell Voltage @ 10 mA cm⁻² (Overall) | Reference |
|---|---|---|---|---|
| Porous Fe-Mo oxide nanorods | HER | 66 mV | 1.52 V | |
| OER | 200 mV | |||
| Bismuth this compound (BFMO) | HER | 207 mV | Not specified | |
| OER | 266 mV | |||
| Iron/Cobalt Molybdenum Oxide (Co₅Fe₅MoO@CP) | HER | 123.6 mV | 1.60 V | |
| OER | 245 mV |
Advanced Studies on Reaction Kinetics and Mechanistic Insights
The catalytic prowess of this compound in selective oxidation processes, particularly the conversion of methanol to formaldehyde, is underpinned by complex reaction kinetics and a well-orchestrated catalytic cycle. Extensive research has been dedicated to elucidating these aspects, providing valuable insights for catalyst design and process optimization.
Reaction Kinetics of Methanol Oxidation
The kinetics of methanol oxidation over this compound catalysts have been investigated under various conditions. The reaction rate is influenced by the partial pressures of methanol, oxygen, and water. A frequently cited kinetic model is a power-law rate expression, which describes the dependence of the reaction rate on the concentration of reactants and products. researchgate.netresearchgate.net
One study, conducted in a continuous flow reactor with external recycling at temperatures between 200–300°C, determined the following power-law rate expression for methanol oxidation over an this compound catalyst researchgate.netresearchgate.net:
r = k PCH₃OH0.94 ± 0.06 PO₂0.10 ± 0.05 PH₂O-0.45 ± 0.07
This expression indicates a near first-order dependence on the partial pressure of methanol and a weak dependence on the oxygen partial pressure. researchgate.netresearchgate.netdtu.dk Conversely, water vapor exhibits a significant inhibitory effect on the reaction rate, which is attributed to the competitive adsorption of water and methanol on the active sites of the catalyst. researchgate.netutwente.nlresearchgate.net
The apparent activation energy for the partial oxidation of methanol over this compound catalysts has been reported by various research groups, with values generally falling within a consistent range. These values are crucial for understanding the temperature sensitivity of the reaction and for reactor design.
| Catalyst System | Apparent Activation Energy (kJ/mol) | Temperature Range (°C) | Reference |
| This compound | 98 ± 6 | 200–300 | researchgate.netresearchgate.net |
| Iron Molybdate | 64 | ~300 | |
| Synthesized Iron Molybdate | 57 ± 2 | Not specified | dtu.dk |
| FeMo Catalysts | ~61-57 | Not specified | dtu.dk |
Mechanistic Insights into the Catalytic Cycle
The selective oxidation of methanol to formaldehyde over this compound catalysts is widely accepted to follow the Mars-van Krevelen redox mechanism. researchgate.netdtu.dkresearchgate.net This mechanism involves the participation of the catalyst's lattice oxygen in the oxidation of the substrate, followed by the re-oxidation of the reduced catalyst by gas-phase oxygen.
The key steps in the catalytic cycle are as follows:
Adsorption and Dehydrogenation: Methanol adsorbs onto the catalyst surface, forming surface methoxy species. This is followed by the rate-determining step, which is the abstraction of a hydrogen atom from the methyl group. researchgate.netresearchgate.net
Oxidation by Lattice Oxygen: The surface methoxy species is oxidized by lattice oxygen from the catalyst to form formaldehyde. This step results in the reduction of the catalyst, specifically the iron centers. The reaction can be represented as dtu.dkdtu.dk: CH₃OH + Fe₂(MoO₄)₃ → CH₂O + H₂O + 2FeMoO₄ + MoO₃
Product Desorption: The formaldehyde and water products desorb from the catalyst surface.
Catalyst Re-oxidation: The reduced catalyst is re-oxidized by gas-phase oxygen, regenerating the active sites and completing the catalytic cycle. In the presence of excess molybdenum trioxide, the re-oxidation proceeds without the formation of less selective iron-rich phases dtu.dk: 2FeMoO₄ + MoO₃ + ½O₂ → Fe₂(MoO₄)₃
Studies have shown that the active phase of the catalyst is often a surface layer of molybdenum oxide (MoOₓ) on a bulk iron molybdate (Fe₂(MoO₄)₃) phase. lehigh.edu The presence of excess MoO₃ is crucial as it serves to replenish any molybdenum that is lost due to volatilization under reaction conditions, thereby maintaining the catalytically active surface. lehigh.edu The synergistic interaction between iron and molybdenum is essential for the catalyst's high activity and selectivity. The iron component is believed to act as an activity promoter, while the molybdenum sites are responsible for the selective oxidation. researchgate.net
In-situ spectroscopic and diffraction studies have provided dynamic views of the catalyst structure under reaction conditions. These studies have confirmed phase transformations between Fe₂(MoO₄)₃, FeMoO₄, and MoO₂ during redox cycles, highlighting the structural flexibility of the catalyst that is integral to its function.
Advanced Applications of Iron Molybdenum Oxide Beyond Catalysis
Energy Storage Systems
The demand for efficient and durable energy storage solutions has propelled investigations into novel electrode materials. Iron molybdenum oxide has emerged as a promising candidate due to its rich redox chemistry, stemming from the variable valence states of both iron and molybdenum, which can facilitate high charge storage capacities.
This compound, specifically in forms like iron(II) molybdate (B1676688) (FeMoO₄) and iron(III) molybdate (Fe₂(MoO₄)₃), has been investigated as a potential anode material for lithium-ion batteries (LIBs). researchgate.net These materials offer the potential for higher specific capacities compared to conventional graphite anodes.
Research into FeMoO₄ nanorods has demonstrated their promising performance as an anode material. These nanostructures undergo a conversion reaction during the initial lithiation process, forming a mixture of Fe₂O₃ and MoO₃. Subsequent cycling leads to grain refinement and amorphization, transforming the nanorods into nanosheets. This structural evolution contributes to a larger effective surface area and improved electrochemical reaction kinetics. One study reported that after an initial capacity fading in the first 50 cycles, the specific capacity of FeMoO₄ nanorods recovered to 1265 mAh g⁻¹ by the 500th cycle at a rate of 1C. The capacity remained stable at around 1110 mAh g⁻¹ for up to 1000 cycles.
The performance of iron molybdate can be further enhanced through strategies like doping. For instance, nickel-doped Fe₂(MoO₄)₃ nanocomposites have been shown to deliver a high capacity of 1109.9 mAh g⁻¹ at a current density of 0.1 A g⁻¹. iaea.org
Table 1: Performance of this compound-Based Anodes in Lithium-Ion Batteries
| Material | Morphology | Specific Capacity | Cycling Stability | Current Density |
|---|---|---|---|---|
| FeMoO₄ | Nanorods | ~1110 mAh g⁻¹ | Stable up to 1000 cycles | 1C |
| Ni-doped Fe₂(MoO₄)₃ | Nanocomposite | 1109.9 mAh g⁻¹ | - | 0.1 A g⁻¹ |
Note: The performance metrics can vary based on synthesis methods and testing conditions.
This compound's ability to undergo rapid and reversible faradaic reactions makes it a suitable material for pseudocapacitors, a type of supercapacitor that stores charge through both electrical double-layer capacitance and redox reactions. The presence of both Fe and Mo in multiple oxidation states contributes to its high theoretical capacitance. researchgate.net
Studies have shown that nanostructured iron molybdenum oxides exhibit enhanced electrochemical performance due to their high surface area and shortened ion diffusion pathways. For example, Ni-doped Fe₂(MoO₄)₃ nanocomposites have demonstrated a specific capacitance of 795.97 F g⁻¹ at a current density of 1 A g⁻¹. iaea.org An asymmetric supercapacitor fabricated with this material as the anode delivered an energy density of 82.44 Wh kg⁻¹ at a power density of 849.91 W kg⁻¹. iaea.org
Composites of iron oxides with other materials like molybdenum disulfide (MoS₂) have also been explored. While not a direct application of this compound, these studies highlight the synergistic effects of combining iron and molybdenum-containing compounds for supercapacitor applications.
The growing interest in alternatives to lithium-ion batteries, driven by the limited abundance and cost of lithium, has led to research on sodium-ion batteries (SIBs) and potassium-ion batteries (KIBs). researchgate.netmdpi.com The larger ionic radii of sodium and potassium ions present a challenge for electrode materials, requiring stable host structures that can accommodate these larger ions during intercalation and deintercalation.
Iron molybdate, particularly Fe₂(MoO₄)₃ with an anti-NASICON-type structure, has been investigated as a cathode material for KIBs. researchgate.net This material has demonstrated the ability to reversibly intercalate potassium ions. In one study, a Fe₂(MoO₄)₃ positive electrode exhibited an initial discharge capacity of approximately 94 mAh g⁻¹ with the redox activity centered around 2.6 V (vs. K/K⁺). researchgate.net The underlying mechanism for K⁺ (de)intercalation was found to be a solid-solution redox process. researchgate.net
While research on this compound in SIBs is less extensive, the broader field of molybdenum-based oxides is being explored for sodium-ion storage. The development of suitable electrode materials for SIBs and KIBs is still an active area of research, with this compound showing potential as a viable candidate.
Solid-oxide fuel cells (SOFCs) are highly efficient energy conversion devices that can operate with a variety of fuels. The performance of SOFCs is heavily dependent on the catalytic activity of their electrodes. Iron-based materials are being widely investigated for SOFC electrodes due to their low cost and excellent redox activity.
While specific studies focusing solely on this compound as an electrocatalyst in SOFCs are emerging, related research indicates its potential. For instance, a composite of MoO₃ nanorods and Fe₂(MoO₄)₃ nanoparticles has been explored as an anode material for SOFCs. acs.org Molybdenum dioxide (MoO₂)-based anodes have also shown outstanding tolerance to coke formation when operating on hydrocarbon fuels. elsevierpure.com This suggests that the inclusion of molybdenum in the anode composition can enhance fuel flexibility and long-term stability. The flexible redox chemistry of iron makes it suitable for both fuel cell and electrolyzer modes of operation in reversible SOFCs.
A significant challenge for many metal oxide-based electrode materials, including this compound, is the large volume change that occurs during the charge-discharge cycles. mdpi.com This volume expansion can lead to pulverization of the electrode, loss of electrical contact, and rapid capacity fading.
Several strategies are being employed to mitigate these issues:
Nanostructuring: Fabricating this compound in the form of nanoparticles, nanorods, or other nanostructures can help accommodate the strain from volume changes and provide a larger surface area for electrochemical reactions.
Composite Formation: Incorporating this compound into a conductive matrix, such as carbon-based materials (e.g., graphene), can improve electrical conductivity and buffer the volume expansion.
Doping: Introducing other metal ions into the this compound structure can enhance its structural stability and electrochemical performance. iaea.org
Sensing Technologies
The high surface area and reactive nature of nanostructured metal oxides make them excellent candidates for chemical sensors. This compound has been explored for its potential in detecting various gases and chemical compounds.
Research has demonstrated the gas-sensing capabilities of Fe₂(MoO₄)₃ nanoplates prepared via a hydrothermal method for the detection of xylene. acs.org The sensing mechanism is based on the change in electrical resistance of the material upon exposure to the target gas. The large surface-to-volume ratio of the nanoplates provides numerous active sites for gas adsorption, leading to a sensitive response.
Furthermore, the broader class of iron oxide nanoparticles and their composites are extensively used in electrochemical sensors for the detection of various analytes, including heavy metals like lead (Pb(II)). nih.gov The presence of both Fe²⁺ and Fe³⁺ in iron oxides can facilitate electron hopping, thereby increasing electrical conductivity. nih.gov While specific studies on this compound for electrochemical sensing are less common, the known properties of its constituent oxides suggest its potential in this area.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | - |
| Iron(II) Molybdate | FeMoO₄ |
| Iron(III) Molybdate | Fe₂(MoO₄)₃ |
| Molybdenum Trioxide | MoO₃ |
| Iron(III) Oxide | Fe₂O₃ |
| Molybdenum Disulfide | MoS₂ |
| Molybdenum Dioxide | MoO₂ |
| Lead | Pb |
Chemoresistive Gas Sensing Mechanisms and Performance for Various Gases (e.g., NO₂, NH₃, CO, VOCs)
Chemoresistive gas sensors operate on the principle that the electrical resistance of a semiconductor material changes upon interaction with target gas molecules. For n-type semiconductor metal oxides, the mechanism typically involves the adsorption of atmospheric oxygen onto the material's surface, which traps free electrons from the conduction band, creating a high-resistance depletion layer. When a reducing gas is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band and thereby decreasing the sensor's resistance. The reverse occurs for oxidizing gases.
Iron molybdate (Fe2(MoO4)3) has been investigated as a promising material for chemoresistive gas sensing due to its unique porous characteristics and catalytic activity at lower temperatures. A notable application is in the detection of hydrogen sulfide (H₂S). Porous Fe2(MoO4)3 nanorods have demonstrated high sensitivity and selectivity for H₂S at a low operating temperature of 80 °C. mdpi.com This enhanced performance is attributed to the high surface-to-volume ratio and porous nature of the nanostructured material, which provides a greater number of active sites for gas interaction. mdpi.com
The performance of these porous Fe2(MoO4)3 nanorod sensors for H₂S detection is summarized in the table below.
Table 1: H₂S Sensing Performance of Porous Fe₂(MoO₄)₃ Nanorods
| Performance Metric | Value |
|---|---|
| Optimal Working Temperature | 80 °C |
| Response Time | Fast |
| Recovery Time | Relatively Fast |
| Selectivity | Good |
| Long-term Stability | Good |
Data sourced from research on porous Fe₂(MoO₄)₃ nanorods for H₂S sensing. mdpi.com
While specific performance data for this compound with respect to NO₂, NH₃, CO, and various Volatile Organic Compounds (VOCs) is an area of ongoing research, its demonstrated success in H₂S detection suggests significant potential. The sensing mechanism for these other gases would follow similar principles of surface redox reactions. For instance, molybdenum-doped cobalt oxide has shown improved sensing for CO, indicating that the presence of molybdenum can enhance the sensing capabilities of metal oxides for such gases. nih.gov
Influence of Nanostructuring and Doping on Sensing Performance
The performance of metal oxide-based gas sensors can be significantly enhanced through nanostructuring and doping. researchgate.net
Nanostructuring: Creating nanomaterials such as nanorods, nanowires, and porous structures drastically increases the surface-area-to-volume ratio. researchgate.net This is critical for gas sensors, as the sensing mechanism is a surface-dependent phenomenon. A larger surface area provides more sites for gas molecules to adsorb and react, leading to a more significant change in resistance and thus higher sensitivity. researchgate.net
The example of porous Fe2(MoO4)3 nanorods effectively illustrates this principle. The synthesis of these nanorods with an average diameter of 200 nm and lengths of 1.2–4 μm, featuring numerous micropores, results in superior H₂S sensing properties. mdpi.com The porous nature facilitates gas diffusion into the sensing layer, contributing to faster response and recovery times. mdpi.com
Doping: Doping involves introducing a small amount of impurity atoms into the crystal lattice of the host material to alter its electrical and chemical properties. researchgate.net In the context of iron oxide, doping with molybdenum can be achieved through processes like oxidation-induced doping. This method involves the internalization of molybdenum ions into the iron oxide lattice upon oxidation.
Doping can improve sensing performance in several ways:
Enhanced Sensitivity and Selectivity: Dopants can create more active sites on the sensor surface or alter the electronic structure, making the material more sensitive and selective to specific gases. researchgate.net
Lower Operating Temperature: Doping can reduce the activation energy required for the gas-sensing reaction, allowing the sensor to operate effectively at lower temperatures, which in turn reduces power consumption. researchgate.net
Improved Stability: The introduction of dopants can enhance the structural and chemical stability of the sensing material, leading to longer sensor life and more reliable performance. researchgate.net
Studies on Mo-doped iron oxide nanoparticles have shown that the presence of molybdenum can increase the concentration of cation vacancies, which can act as active sites for gas adsorption and improve the material's electrochemical properties.
Electronic and Optoelectronic Devices
While this compound's primary applications lie in catalysis and sensing, its electronic and optical properties are subjects of exploratory research for potential use in various devices.
Application in Field-Effect Transistors (FETs)
A field-effect transistor (FET) is a semiconductor device that uses an electric field to control the flow of current. researchgate.net The most common type is the metal-oxide-semiconductor FET (MOSFET). researchgate.net Materials with good semiconducting properties and high carrier mobility are sought after for the channel material in FETs. While related materials like molybdenum disulfide (MoS₂) and molybdenum oxide (MoO₃) have been extensively studied for use in FETs, there is currently limited available research on the specific application of the compound this compound (Fe₂(MoO₄)₃) in this area. mdpi.comacs.orgaip.org
Resistive Switching and Non-Volatile Memory Devices
Resistive switching is a phenomenon observed in some materials where the electrical resistance can be reversibly changed by applying a voltage or current. This property is the basis for resistive random-access memory (ReRAM), a type of non-volatile memory. researchgate.net Transition metal oxides are a key class of materials investigated for ReRAM applications. The switching mechanism often involves the formation and rupture of conductive filaments, typically composed of oxygen vacancies. Molybdenum oxides have been explored for this purpose. researchgate.netnih.govacs.org However, specific research detailing the use of this compound (Fe₂(MoO₄)₃) for resistive switching and non-volatile memory applications is not widely documented in current literature.
Electrochromic and Photochromic Devices
Electrochromic materials can change their optical properties (e.g., color, transmittance) in response to an applied voltage, while photochromic materials do so in response to light. These materials are used in applications like smart windows, displays, and sensors.
Molybdenum oxide (MoO₃) is a well-known cathodic electrochromic material. mdpi.comnih.gov Its photochromic properties have also been extensively studied, where it changes color upon exposure to UV light due to the formation of color centers from the reduction of Mo⁶⁺ to Mo⁵⁺. There is also research on composite materials, such as photochromic molybdenum oxide-doped tungsten oxide, for biomedical applications. An electrochromic device based on a liquid mixture of ammonium (B1175870) metatungstate and iron (II) chloride has also been investigated. researchgate.net Despite these related areas of research, dedicated studies on the electrochromic or photochromic properties of the specific compound this compound (Fe₂(MoO₄)₃) are not prominent in the existing scientific literature.
Photoconductivity and Solar Cell Applications
This compound (Fe₂[MoO₄]₃) has emerged as a material of interest in the fields of photoconductivity and solar energy conversion. Its electronic properties and catalytic activity make it a candidate for various components within photovoltaic and photoelectrochemical systems. Research has primarily focused on its role in composite structures and as a component in photoanodes, where it can enhance the efficiency of light-to-electricity conversion.
Research Findings in Photoelectrochemical Systems
A significant area of application for this compound is in the fabrication of photoanodes for photoelectrochemical (PEC) cells, particularly for water splitting. In one study, a hematite (B75146) (Fe₂O₃) photoanode was modified by incorporating Fe₂(MoO₄)₃. This composite structure exhibited a significantly enhanced photocurrent density compared to pristine hematite researchgate.net. The Fe₂O₃/Fe₂(MoO₄)₃ photoanode, when coupled with hydrogen treatment, achieved a photocurrent density of 2.47 mA cm⁻² at 1.23 V vs. RHE. The performance was further improved by loading the photoanode with an FeNiOOH cocatalyst, which yielded a photocurrent of up to 3.08 mA cm⁻² at 1.23 V vs. RHE researchgate.net. This enhancement is attributed to the synergistic effect between Fe and Mo sites along with oxygen vacancies, which increases charge transport and promotes charge separation researchgate.net.
| Photoanode Composition | Photocurrent Density (mA cm⁻²) | Voltage (V vs. RHE) | Condition |
|---|---|---|---|
| Pristine Hematite (Fe₂O₃) | 0.95 | 1.23 | Baseline |
| Fe₂(MoO₄)₃-Incorporated Hematite | 2.47 | 1.23 | After hydrogen-treatment |
| Fe₂(MoO₄)₃-Incorporated Hematite with FeNiOOH cocatalyst | 3.08 | 1.23 | With cocatalyst |
Applications in Dye-Sensitized Solar Cells (DSSCs)
This compound has also been successfully utilized in dye-sensitized solar cells (DSSCs). A hybrid photoanode composed of Fe₂(MoO₄)₃ and reduced graphene oxide (RGO) demonstrated outstanding catalytic activity for the reduction of triiodide to iodide. This Fe₂(MoO₄)₃/RGO composite, created via a simple hydrothermal method, leverages the synergistic effects between the two materials to significantly improve light absorption properties researchgate.net. The composite material boasts a high surface area (112.5 m²/g) compared to bare Fe₂(MoO₄)₃ (88.5 m²/g) researchgate.net. DSSCs constructed with the Fe₂(MoO₄)₃/RGO hybrid photoanode achieved a power conversion efficiency (PCE) of 9.65%, which was notably superior to the 6.17% efficiency of a conventional platinum-based DSSC researchgate.net. The enhanced electro-catalytic ability is a result of the high specific surface area and intrinsic reactivity of the composite photocathode material.
| Photoanode Material | Power Conversion Efficiency (PCE) | Current Density (Jsc) (mA/cm²) |
|---|---|---|
| Platinum (Pt) | 6.17% | N/A |
| Bare Fe₂(MoO₄)₃ | 4.33% | N/A |
| Fe₂(MoO₄)₃/RGO Hybrid | 9.65% | 20.98 |
The creation of heterojunctions is a key strategy in developing efficient solar cells wikipedia.org. Iron molybdate nanoparticles have been synthesized to create photocatalysts with a heterojunction-like band gap structure. These materials have shown effectiveness in activating persulfate under simulated sunlight for the degradation of organic pollutants, demonstrating their potential for applications in solar energy conversion nih.govresearchgate.net. While direct power conversion data for iron molybdate in solid-state heterojunction solar cells is still an emerging area of research, these findings underscore the material's adaptability and potential in advanced solar applications.
Computational and Theoretical Investigations of Iron Molybdenum Oxide
Density Functional Theory (DFT) Studies of Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) has been widely employed to investigate the fundamental electronic properties and reaction mechanisms of iron molybdenum oxide catalysts. DFT calculations allow for the accurate description of the electronic structure, which is crucial for understanding the material's catalytic activity.
Studies have focused on determining the electronic and geometrical properties of molybdenum complexes, analyzing key parameters such as molecular orbitals, electron density distribution, and bonding interactions to understand the influence of ligands and coordination environments. researchgate.net For instance, in complex oxides like Sr2Fe1.5Mo0.5O6, DFT is used to investigate the adsorption and activation of molecules like CO2 and H2O. These calculations reveal that the key interactions are mediated by Fe/Mo–O hybridized states near the Fermi level. mdpi.com Bader charge analysis and charge density difference plots derived from DFT calculations can quantify the electron transfer between adsorbed molecules and the catalyst surface, indicating the strength and nature of the chemical interactions. mdpi.com
DFT calculations have been instrumental in elucidating reaction pathways, such as in the selective oxidation of methanol (B129727) to formaldehyde (B43269). Theoretical studies have proposed that the active sites for this reaction are surface MoOx species. lehigh.edu DFT modeling helps to identify the most stable adsorption sites for reactants and intermediates on the catalyst surface. For example, on the α-Fe2O3 (0001) surface, DFT plane-wave calculations have been used to determine the preferred adsorption sites for MoO3 units, finding that specific configurations where molybdenum is in an octahedral coordination are the most stable. acs.orgsoton.ac.uk These theoretical models are often validated by comparing computed structural parameters, like bond lengths and angles, with experimental data. researchgate.net
It is a known challenge for conventional DFT with local density approximation (LDA) or generalized gradient approximation (GGA) to accurately describe the electronic properties of transition metal oxides due to the strongly correlated nature of d electrons. acs.org To overcome this, methods like DFT+U (which adds a Hubbard U term to account for on-site Coulombic interactions) are used. acs.orgmdpi.com The choice of the U value is crucial and often needs to be determined empirically for each specific material to achieve good agreement with experimental results for properties like band gaps and magnetic moments. acs.orgmdpi.com
| Bond | Calculated Bond Length (Å) |
|---|---|
| Fe-O | 1.99 |
| Mo-O | 1.91 |
Atomistic Simulations of Surface and Bulk Phenomena
Atomistic simulations, including molecular dynamics (MD), provide a powerful means to study the dynamic behavior of atoms at the surface and in the bulk of this compound. These simulations can model complex phenomena that are critical for understanding catalyst synthesis, performance, and degradation.
Simulations have been used to investigate the structure of the catalyst surface, which is often significantly different from the bulk. soton.ac.uk For example, studies on MoOx shell–Fe2O3 core catalysts have shown that a monolayer of octahedral Mo units remains on the surface even after high-temperature calcination, and this surface layer is identified as the active and selective phase. acs.orgsoton.ac.uk Atomistic simulations can model the relaxation of surface atoms, showing, for instance, a significant relaxation of molybdenum atoms into the α-Fe2O3 surface where they adopt an octahedral coordination. soton.ac.uk
In the bulk, these simulations can explore phenomena such as phase transformations and oxygen diffusion. During catalytic reactions, the catalyst can undergo redox cycling. In situ studies combining experimental techniques with theoretical analysis have shown that under reducing conditions (e.g., in the presence of methanol), phases like Fe2(MoO4)3 can be reduced to MoO2 and FeMoO4. rsc.orgdtu.dk Subsequent re-oxidation can reform the initial phases, though this may involve intermediate phases like Fe2O3 and MoO3. rsc.orgdtu.dk Atomistic simulations can help to understand the mechanisms and kinetics of these transformations.
Furthermore, simulations are used to study the effects of irradiation on materials, computing properties like displacement threshold energy, vacancy and interstitial formation energies, and the dynamics of defect formation. ijew.io While much of this work is on constituent metals like molybdenum, the principles can be extended to understand the stability of the mixed oxide under harsh conditions.
Modeling of Active Sites, Adsorption Processes, and Transition States
A central goal of computational catalysis is to identify the precise nature of the active sites and to understand the detailed mechanism of the catalytic cycle. Modeling efforts for this compound have provided significant insights in this area.
The active site in iron molybdate (B1676688) catalysts for methanol oxidation is a subject of debate, with theories pointing to either Fe2(MoO4)3 itself or a segregated MoO3 phase. acs.org Computational modeling strongly supports the view that the active phase is a surface layer of molybdenum oxide. lehigh.edusoton.ac.uk DFT calculations have been used to model different potential active sites on the iron oxide surface and determine their relative stability. acs.org For the α-Fe2O3 (0001) surface, five distinct adsorption sites for a MoO3 unit were modeled, with calculations showing that molybdenum prefers to stabilize above an iron ion of the subsurface layer, adopting an octahedral coordination. acs.org
The adsorption of reactant molecules onto these active sites is the first step in a catalytic reaction. Computational models can calculate adsorption energies and determine the most favorable adsorption geometries. For the Sr2Fe1.5Mo0.5O6 surface, DFT calculations show that CO2 interacts strongly with surface lattice oxygen, while H2O binds more weakly at Mo sites. mdpi.com These models can also investigate co-adsorption effects, revealing how the presence of one molecule influences the binding of another. mdpi.com
Once the reactants are adsorbed, the reaction proceeds through one or more transition states. Calculating the energy barriers associated with these transition states is crucial for understanding reaction kinetics. While specific transition state calculations for this compound are complex, the foundational work of modeling reactant adsorption and identifying stable intermediates paves the way for mapping the entire potential energy surface of the reaction.
| Adsorption Site | Relative Energy (kJ mol⁻¹) | Mo Coordination |
|---|---|---|
| A | 0 | Octahedral |
| B | +12 | Octahedral |
| C | +119 | - |
| E | +127 | - |
Predictive Simulations for Material Design and Performance Optimization
Computational modeling is increasingly being used not just to understand existing materials but also to predict the properties of new ones, thereby guiding the design of improved catalysts. Predictive simulations can accelerate the discovery and optimization of materials by screening large numbers of potential candidates before they are synthesized in the lab.
For this compound, predictive simulations can explore the effects of various modifications on catalytic performance. For instance, theoretical calculations can predict how doping the catalyst with other elements might alter its electronic structure, surface properties, and, consequently, its activity and selectivity. researchgate.net DFT calculations on Fe3+-doped γ-Bi2MoO6, for example, suggest that the introduction of iron reduces the work function and promotes charge migration, enhancing photocatalytic activity. mdpi.com
Machine learning is also emerging as a powerful tool for materials design. A workflow combining machine learning-aided Bayesian optimization with DFT calculations has been used to explore the vast phase space of Ir-based mixed metal oxides for the oxygen evolution reaction, successfully identifying Mo as a promising dopant. nih.gov This approach can be applied to the this compound system to search for optimal compositions and structures for specific catalytic applications.
Furthermore, simulations can help optimize process conditions. For example, mathematical models have been developed to describe the volatilization and migration of molybdenum from industrial iron molybdate catalyst pellets. aidic.itdtu.dk These models, which account for reaction kinetics and diffusion, can predict the evolution of the catalyst's composition over time and under different operating temperatures, aiding in the optimization of reactor conditions to extend catalyst lifetime. aidic.it
Integration of Computational and Experimental Data for Comprehensive Understanding
The most powerful approach to understanding complex materials like this compound is the close integration of computational modeling and experimental investigation. Each approach provides complementary information, and together they offer a more complete picture than either could alone.
Computational results are often used to interpret experimental data. For example, DFT calculations of the electronic structure and local coordination of molybdenum can be compared with results from X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.orgrsc.orgdtu.dk In one study, the coordination numbers and bond distances for a MoOx monolayer on Fe2O3, as determined by EXAFS, showed good agreement with the most stable adsorption site predicted by DFT. acs.orgsoton.ac.uk
Similarly, experimental findings can be used to validate and refine computational models. The phase transformations observed during redox cycling of an iron molybdate catalyst using in situ XAS and X-ray Diffraction (XRD) provide crucial data for validating kinetic models of catalyst reduction and re-oxidation. rsc.orgdtu.dk The observation of intermediate phases like Fe2O3 and MoO3 during re-oxidation confirms the complex, multi-step nature of the process, which can then be incorporated into more accurate theoretical models. rsc.org
This synergistic approach has been essential in building a consensus around the nature of the active phase in iron molybdate catalysts. While various spectroscopic and microscopic techniques have shown that excess molybdenum segregates to the surface, it is the combination with DFT calculations that provides a detailed, atomic-level model of this active surface layer and explains its high efficacy for reactions like methanol oxidation. lehigh.eduacs.org
Advanced Characterization Techniques and Methodologies for Iron Molybdenum Oxide Research
Spectroscopic Techniques for Elemental, Electronic, and Structural Insights
Spectroscopy is a cornerstone of materials characterization, offering a suite of techniques to probe the fundamental properties of iron molybdenum oxide. By analyzing the interaction of electromagnetic radiation with the material, researchers can deduce a wealth of information.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom within a material. It is particularly useful for studying catalysts like this compound under in situ and operando conditions. researchgate.net The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
X-ray Absorption Near Edge Structure (XANES): The XANES region, which is within approximately 50 eV of the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. xrayabsorption.org By analyzing the position and shape of the absorption edge, one can determine the formal oxidation state of both iron and molybdenum. For instance, in studies of iron molybdate (B1676688) catalysts, XANES has been used to track the reduction of Fe(III) to Fe(II) and changes in the molybdenum oxidation state during redox cycling. Linear Combination Fitting (LCF) of XANES spectra is a common method to quantify the fractions of different species present in the material. For example, LCF analysis has shown that during the reduction of an iron molybdate catalyst with excess molybdenum trioxide, iron was completely reduced from Fe(III) to Fe(II), while a significant portion of molybdenum remained as Mo(VI).
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region extends from about 50 eV to 1000 eV above the absorption edge. The oscillations in this region contain information about the local atomic environment of the absorbing element, including the number, type, and distance of neighboring atoms. EXAFS analysis of Fe₂(MoO₄)₃ has been used to identify the specific oxygen atoms involved in catalytic reactions by pinpointing them as shared oxygen between iron and molybdenum in the material's lattice. researchgate.net This technique has been instrumental in confirming phase transformations, such as the reduction of Fe₂(MoO₄)₃ and MoO₃ to FeMoO₄ and MoO₂ under specific conditions.
| Technique | Sample/Condition | Key Findings | Reference |
|---|---|---|---|
| XANES & EXAFS | Fe₂(MoO₄)₃-MoO₃ catalyst during anaerobic titration with ethanol (B145695) | Identified Fe₂(MoO₄)₃ as the active phase. Showed synergistic reduction of both Fe and Mo. The active oxygen was identified as a shared atom between Fe and Mo. | researchgate.net |
| In situ XAS/XRD | Iron molybdate catalyst (Mo/Fe = 2.0) under reducing conditions (methanol up to 400 °C) | Observed phase transformation from Fe₂(MoO₄)₃ and MoO₃ to FeMoO₄ and MoO₂. LCF analysis showed complete reduction of Fe(III) to Fe(II), while 60% of Mo remained as Mo(VI). | |
| Operando XAS/XRD | Iron molybdate catalyst (Mo/Fe=2.0) during selective oxidation of methanol (B129727) | Showed a transition from a mixture of α-MoO₃ and Fe₂(MoO₄)₃ to only Fe₂(MoO₄)₃, indicating that the α-MoO₃ component evaporated during the reaction. | researchgate.net |
| XANES | 3 ML MoOₓ/Fe₂O₃ catalyst annealed at different temperatures | Indicated that at temperatures above 400 °C, a significant amount of Mo is incorporated into a tetrahedral phase, likely forming Fe₂(MoO₄)₃. | acs.org |
Photoelectron spectroscopy is a surface-sensitive quantitative technique that measures the kinetic energy of electrons emitted from a material when it is irradiated with X-rays (XPS), ultraviolet photons (UPS), or when electrons are injected into it (Inverse Photoelectron Spectroscopy, IPES).
X-ray Photoelectron Spectroscopy (XPS): XPS is widely used to determine the elemental composition and chemical (oxidation) states of the elements within the top 1-10 nm of a material's surface. mccrone.com For this compound, XPS is crucial for analyzing the surface of catalysts, where most reactions occur. Studies have used XPS to identify the surface oxidation states of iron and molybdenum before and after catalytic reactions. For example, in a mixed Fe₂(MoO₄)₃-MoO₃ catalyst, XPS showed that near-surface molybdenum species remained mostly oxidized, while near-surface iron species were largely reduced during anaerobic titration with ethanol. researchgate.net This technique has also confirmed a higher surface concentration of molybdenum than expected from the bulk stoichiometry in Fe₂(MoO₄)₃, which is a significant finding for understanding its catalytic activity. nih.gov
| Element/Orbital | Oxidation State | Binding Energy (eV) | Reference Compound/System | Reference |
|---|---|---|---|---|
| Mo 3d₅/₂ | Mo⁶⁺ | ~232.9 | MoO₃ | researchgate.net |
| Mo 3d₃/₂ | Mo⁶⁺ | ~235.9 | MoO₃ | researchgate.net |
| Fe 2p₃/₂ | Fe³⁺ | ~711 | Fe₂O₃ | mccrone.com |
| Mo/Fe Surface Ratio | N/A | 2.52 | Fe₂(MoO₄)₃ catalyst batch | nih.gov |
Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoelectron Spectroscopy (IPES): UPS and IPES are powerful for probing the valence band and unoccupied electronic states, respectively. While less commonly reported for this compound specifically in the provided sources, these techniques provide critical information about the electronic band structure, such as the work function and valence band maximum, which are important for understanding photocatalytic and electronic properties.
Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of molecules and crystal lattices. It is exceptionally effective for identifying different crystalline phases and amorphous structures in mixed-oxide systems like this compound. lehigh.edu Each phase, such as Fe₂(MoO₄)₃, α-MoO₃, and Fe₂O₃, has a unique Raman spectrum that serves as a "fingerprint."
In the study of this compound catalysts, Raman spectroscopy is used to identify the constituent phases present in fresh and used catalysts. lehigh.edudtu.dk For instance, the characteristic sharp bands of crystalline MoO₃ (e.g., at 997, 821, and 666 cm⁻¹) can be easily distinguished from the bands of Fe₂(MoO₄)₃ (e.g., at 970, 937, 821, and 784 cm⁻¹). lehigh.edu Operando Raman studies have been combined with XAS and XRD to follow the disappearance of the α-MoO₃ phase during the selective oxidation of methanol, confirming its sublimation under reaction conditions. researchgate.net
| Compound | Raman Band (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|---|
| α-MoO₃ | 997 | Terminal Mo=O symmetric stretch | lehigh.edu |
| α-MoO₃ | 821 | Mo-O-Mo asymmetric stretch | lehigh.edu |
| α-MoO₃ | 666 | Mo-O-Mo symmetric stretch | lehigh.edu |
| Fe₂(MoO₄)₃ | 990, 970, 937 | Mo=O symmetric stretches of distinct MoO₄ sites | lehigh.edu |
| Fe₂(MoO₄)₃ | 821, 784 | Asymmetric stretches of MoO₄ sites | lehigh.edu |
| Fe₂O₃ | 610 | Hematite (B75146) phase | acs.org |
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a sample by measuring the absorption of infrared radiation. It is particularly useful for identifying functional groups and the nature of chemical bonds. In the context of inorganic oxides like this compound, FT-IR is used to characterize the metal-oxygen bonds.
The FT-IR spectrum of Fe₂(MoO₄)₃ shows characteristic absorption bands corresponding to the vibrations of the MoO₄ tetrahedra and Fe-O bonds. The broad absorption peaks in the 800-1000 cm⁻¹ range are typically associated with different Mo-O bond vibrations. researchgate.net A peak around 580 cm⁻¹ can be linked to Fe-O-Fe stretching vibrations, indicating the presence of iron oxide domains or interactions. researchgate.net This technique helps confirm the formation of the desired compound and can provide insights into its structural integrity.
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 800 - 1000 | Associated with various Mo-O bonds | researchgate.net |
| ~580 | Fe-O-Fe stretching vibration | researchgate.net |
Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of specific isotopes. For this compound, ⁵⁷Fe Mössbauer spectroscopy is an invaluable tool for providing detailed information about the iron atoms. acs.org It can precisely determine the oxidation state (Fe²⁺ vs. Fe³⁺), coordination environment (e.g., octahedral, tetrahedral), and magnetic state of iron.
In situ Mössbauer spectroscopy has been employed to study the interaction of methanol with an iron-molybdenum oxide catalyst. acs.org These studies revealed that the initial interaction leads to the formation of lattice vacancies and a nonstoichiometric iron(III) molybdate. The spectra typically show a primary component corresponding to high-spin Fe³⁺ ions in octahedral coordination within the Fe₂(MoO₄)₃ structure. acs.org Under reaction conditions, additional spectral components can appear, indicating the reduction of Fe³⁺ to Fe²⁺ and the formation of phases like β-FeMoO₄. researchgate.net
| Condition | Observed Iron Species/Phase | Key Finding | Reference |
|---|---|---|---|
| Initial powdered Fe₂(MoO₄)₃ | High-spin Fe³⁺ in octahedral coordination | Confirms the expected state of iron in the fresh catalyst. | acs.org |
| In situ treatment with CH₃OH/air mixture (≥ 473 K) | Fe³⁺ and a low-intensity secondary component | Indicates the formation of lattice vacancies and nonstoichiometric iron(III) molybdate. | acs.org |
| Reduction in nitrogen-methanol stream (T ≥ 230 °C) | β-FeMoO₄ | Demonstrates the reduction of the catalyst to form iron(II) molybdate. | researchgate.net |
Photoluminescence (PL) spectroscopy is a technique that investigates the optical and electronic properties of materials, particularly semiconductors. It involves exciting the material with photons of a certain energy and then measuring the light emitted as electrons relax to lower energy states. The resulting spectrum provides information about the band gap, defect states, and recombination processes of charge carriers.
For this compound nanostructures, PL spectroscopy can confirm their optical and electronic properties. ingentaconnect.com The emission peaks in a PL spectrum can be related to band-edge transitions or defect-related energy levels within the band gap. A decrease in PL intensity can sometimes indicate a reduction in the recombination of electron-hole pairs, which is a desirable characteristic for photocatalytic applications. researchgate.net Studies on Fe₂(MoO₄)₃ nanoparticles have utilized PL to understand their potential as photocatalysts. ingentaconnect.com
| Material | Observation | Interpretation | Reference |
|---|---|---|---|
| Fe₂(MoO₄)₃ nano-photocatalyst | PL emission spectrum recorded | Used to confirm the optical and electronic properties relevant to photocatalysis. | ingentaconnect.com |
| Transition metal-doped Fe₂O₃ nanoparticles | Decrease in PL intensity upon doping | Confirms a decline in electron-hole recombination, which can enhance photocatalytic or photodetector performance. | researchgate.net |
UV-Vis Diffuse Reflectance Spectroscopy (DRS) for Band Gap Estimation
UV-Visible Diffuse Reflectance Spectroscopy (DRS) is a pivotal technique for determining the optical properties of this compound, particularly its band gap energy (Eg). This method is suitable for powdered or non-transparent solid samples thermofisher.com. The technique involves irradiating the sample with light of varying wavelengths and measuring the diffusely reflected light mdpi.com. The collected reflectance data is then converted to a function proportional to the absorption coefficient using the Kubelka-Munk formalism thermofisher.comredalyc.org.
The band gap is then estimated by constructing a Tauc plot, which relates the absorption coefficient to the photon energy thermofisher.com. By extrapolating the linear portion of the Tauc plot to the energy axis, the band gap value can be determined researchgate.netyoutube.com. Research has shown that this compound is active in the visible light region researchgate.net.
Different synthesis methods and compositions of this compound result in a range of reported band gap values, highlighting the tunability of its optical properties.
Table 1: Reported Band Gap Energies for this compound
| Sample Description | Synthesis Method | Band Gap (Eg) in eV | Source |
|---|---|---|---|
| Fe₂(MoO₄)₃ with excess MoO₃ | Combustion Method | 2.6 | researchgate.net |
| Fe₂(MoO₄)₃ | Microwave Combustion | 2.7 | researchgate.net |
| Fe₂(MoO₄)₃ | Not specified | 2.11 | researchgate.net |
| β-Fe₂(MoO₄)₃ Nanoparticles | Solution Combustion | 2.26 | |
| Doped Fe₂(MoO₄)₃ | Not specified | 2.43 | researchgate.net |
Diffraction and Microscopy Techniques for Structural and Morphological Analysis
X-ray Diffraction (XRD) is an indispensable tool for analyzing the crystalline structure of this compound. The technique provides information on the phase composition, crystal structure, and crystallite size. XRD patterns of synthesized materials are compared with standard diffraction data files (e.g., JCPDS) to identify the crystalline phases present tudelft.nl.
Studies have confirmed the formation of various crystalline phases of this compound, including orthorhombic and distorted rhombohedral structures researchgate.net. For instance, β-Fe₂(MoO₄)₃ nanoparticles synthesized via a solution-combustion method exhibited an orthorhombic crystalline structure . In catalysts composed of molybdenum oxide on an iron oxide core, XRD analysis identified phases of α-Fe₂O₃, MoO₃, and Fe₂(MoO₄)₃ depending on the calcination temperature acs.org. The absence of diffraction peaks for certain components can indicate that they are present in an amorphous phase or as highly dispersed species acs.org.
The average crystallite size of the nanoparticles can be calculated from the broadening of the XRD peaks using the Scherrer equation.
Table 2: Crystalline Structure and Crystallite Size of this compound from XRD Data
| Sample Description | Crystalline Phase | Crystallite Size (nm) | Source |
|---|---|---|---|
| Fe₂(MoO₄)₃ | Orthorhombic | 36 | researchgate.net |
Scanning Electron Microscopy (SEM) and its high-resolution variant (HR-SEM) are employed to investigate the surface topography and morphology of this compound. These techniques provide direct visualization of particle shape, size, and aggregation state oup.com.
SEM analyses have revealed a wide variety of morphologies for this compound, which are often dependent on the synthesis method. Observed structures include:
Microspheres: Three-dimensional microspheres composed of ultrathin, single-crystalline nanosheets have been synthesized researchgate.net.
Porous and Fluffy Textures: Some preparations result in particles with a highly porous and fluffy texture, suggesting a high surface area researchgate.net.
Micron-sized Particles: In some cases, SEM studies revealed particle sizes in the micrometer range researchgate.net.
Sheet-like Structures: Catalysts prepared via a hydrothermal method have been observed to exhibit a sheet-like structure nih.gov.
These morphological features are critical as they influence the material's surface area and accessibility of active sites, which directly impacts its performance in applications like catalysis and adsorption mdpi.com.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) are powerful techniques for visualizing the internal structure of this compound at the nanoscale pnnl.govatomfair.commdpi.com. TEM provides information on particle size, size distribution, and morphology, while HR-TEM allows for the direct imaging of atomic lattices, revealing crystallographic details atomfair.comresearchgate.netmdpi.com.
TEM studies have shown that this compound catalysts can consist of aggregates of particles in the 30–50 nm range acs.org. In other preparations, nanoparticles with sizes between 10-40 nm have been observed . HR-TEM has been used to visualize the specific nanostructures of Fe₂(MoO₄)₃, such as nanospheres, nanorods, and nanotubes researchgate.net. Furthermore, HR-TEM imaging can reveal the presence of amorphous layers on the surface of crystalline particles researchgate.net. A key capability of HR-TEM is the measurement of lattice spacing. For example, a lattice spacing of 0.388 nm has been clearly observed, corresponding to the (-1 1 4) planes of the Fe₂(MoO₄)₃ crystalline structure nih.gov.
Energy Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM or TEM, is used to determine the elemental composition of this compound and to map the spatial distribution of its constituent elements mdpi.comnih.gov. The technique identifies the characteristic X-rays emitted from a sample when bombarded by an electron beam, confirming the presence of elements like iron (Fe), molybdenum (Mo), and oxygen (O) researchgate.net.
EDX analysis is crucial for:
Confirming Synthesis: It verifies that the desired elements are present in the synthesized material in the expected ratios researchgate.netnih.gov.
Assessing Purity: The absence of peaks from unexpected elements can indicate the high purity of the sample researchgate.net.
Mapping Elemental Distribution: EDX line scans and mapping can show how elements are distributed within a particle or across a surface. For instance, in core-shell MoOₓ/Fe₂O₃ catalysts, TEM-EDX has been used to confirm Mo enrichment at the surface, verifying the core-shell structure acs.org. It also demonstrates the uniform dispersion of elements in doped or composite materials fudan.edu.cnhep.com.cn.
Low Energy Electron Diffraction (LEED) and Auger Electron Spectroscopy (AES) are highly surface-sensitive techniques used to analyze the atomic structure and elemental composition of the outermost layers of a material.
Low Energy Electron Diffraction (LEED): This technique involves directing a beam of low-energy electrons at a single-crystal surface and observing the diffraction pattern of the elastically scattered electrons. The resulting pattern provides detailed information about the symmetry, ordering, and atomic arrangement of the surface atoms. It is particularly useful for studying the surface reconstruction and the structure of adsorbed layers on well-defined crystal faces of materials like this compound.
Auger Electron Spectroscopy (AES): AES is a spectroscopic method used to determine the elemental composition of a surface. It analyzes the energies of Auger electrons that are emitted from a material following excitation by an electron beam. Each element has a unique set of Auger electron energies, allowing for the identification and quantification of the elements present in the top few atomic layers of the sample. AES is instrumental in verifying surface cleanliness, studying surface segregation of elements, and determining the composition of surface overlayers in this compound systems.
While specific LEED and AES studies on this compound were not detailed in the provided search results, these standard surface science methodologies are fundamentally important for understanding the surface chemistry and structure that govern the material's catalytic activity and other surface-dependent properties. For example, related techniques like Low Energy Ion Scattering (LEIS) have been used to identify molybdenum segregation at the surface of ferric molybdate catalysts acs.org.
In Situ and Operando Characterization for Dynamic Studies
In situ and operando techniques are indispensable for studying the dynamic structural changes of this compound catalysts under realistic reaction conditions. These methods allow researchers to observe the catalyst "at work," providing a direct link between its structure and catalytic performance. wikipedia.orgmdpi.com
In situ X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) are used to probe the electronic structure and crystalline phases of this compound during exposure to reactive gases at elevated temperatures. nih.govresearchgate.net Studies involving redox cycling of an iron molybdate catalyst with excess molybdenum trioxide (Mo/Fe = 2.0) provide significant insights. dtu.dk
Using a combination of in situ multi-edge XAS and XRD, researchers have tracked phase transformations during reduction and oxidation cycles. dtu.dk When heated under a reducing atmosphere containing methanol, the initial mixture of Fe₂(MoO₄)₃ and MoO₃ transforms into MoO₂ and FeMoO₄ at temperatures up to 400°C. Subsequent heating under oxidative conditions reverses these changes, reforming the initial phases via intermediates like Fe₂O₃. Such studies are crucial for understanding catalyst stability and regeneration, revealing that complete regeneration of the initial iron molybdate structure may require temperatures significantly higher than those used in industrial processes.
Table 1: Phase Transformations of Iron Molybdate Catalyst Under In Situ Redox Cycling
| Condition | Temperature | Observed Phases | Technique |
|---|---|---|---|
| Initial State | Room Temperature | Fe₂(MoO₄)₃ + MoO₃ | XAS/XRD |
| Reducing (Methanol/He) | Up to 400°C | MoO₂ + FeMoO₄ | XAS/XRD |
| Oxidizing (O₂/He) | 380-410°C | Fe₂O₃ (intermediate) + MoO₃ | XAS |
| Oxidizing (O₂/He) | Up to 500°C | Fe₂(MoO₄)₃ + MoO₃ (regenerated) | XAS/XRD |
Data sourced from studies on iron molybdate catalysts with excess molybdenum trioxide.
Operando studies couple the characterization of the catalyst with simultaneous measurement of its catalytic activity. This methodology establishes direct structure-activity relationships. wikipedia.org For iron molybdate catalysts used in the selective oxidation of methanol to formaldehyde (B43269), combined operando XAS and XRD have been employed to monitor structural changes as the reaction proceeds. researchgate.netresearchgate.net
These investigations have revealed that under operating conditions, the α-MoO₃ component of a mixed-phase catalyst can evaporate over time, while the Fe₂(MoO₄)₃ component remains stable. researchgate.net This loss of molybdenum is linked to a decrease in catalytic activity and is influenced by reaction parameters such as temperature and reactant concentrations. researchgate.net The ability to observe these transformations in real-time allows for a deeper understanding of catalyst deactivation mechanisms and provides a basis for designing more stable and efficient materials. researchgate.netdtu.dk
Other Specialized Characterization Methods
Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials. measurlabs.comnanomagnetics-inst.com For this compound, particularly in nanoparticle form, VSM is used to characterize its response to an external magnetic field. nanorh.com Fe-Mo alloy nanoparticles have been shown to exhibit ferromagnetic behavior. nanorh.com Studies on magnetite nanoparticles have demonstrated superparamagnetic properties with high saturation magnetization values. researchgate.net The magnetic properties are crucial for applications in magnetic storage, sensors, and biomedical fields. nanorh.comnih.gov
Table 2: Magnetic Properties of Iron-Based Nanoparticles
| Material | Magnetic Behavior | Saturation Magnetization (Ms) |
|---|---|---|
| Fe-Mo alloy nanoparticles | Ferromagnetic | Not specified |
| Bio-fabricated magnetite nanoparticles | Superparamagnetic | 184 emu/g |
| Synthesized iron oxide magnetic nanoparticles | Superparamagnetic | 49.361 emu/g |
Data sourced from VSM analysis of various iron-based magnetic nanoparticles. nanorh.comresearchgate.net
The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of a material through gas physisorption. anton-paar.com This property is critically important for catalytic applications, as a higher surface area often correlates with a greater number of active sites. For this compound catalysts, the surface area can vary significantly depending on the synthesis method and composition.
Studies have shown that catalysts prepared from metal-organic framework (MOF) precursors can achieve high specific surface areas, such as 175 m²/g and 213 m²/g. In contrast, bulk MoO₃ may have a surface area of only a few m²/g, while bulk Fe₂O₃ has a modest surface area of around 23 m²/g. lehigh.edu Porous Fe₂(MoO₄)₃ nanorods have been synthesized with pore sizes ranging from 4 to 115 nm, demonstrating the potential to create high-surface-area structures. nih.gov
Table 3: BET Surface Area of Various this compound Materials
| Catalyst Description | Specific Surface Area (m²/g) | Reference |
|---|---|---|
| Fe-Mo oxide from MOF-235 precursor | 175 | |
| Fe-Mo oxide from MIL-100(Fe) precursor | 213 | |
| Bulk Fe₂O₃ | 23 | lehigh.edu |
| Supported 2.3% MoO₃/Fe₂O₃ | 23 | lehigh.edu |
| Conventional Fe₂(MoO₄)₃ | ~5 | acs.org |
| MoOₓ/Fe₂O₃ (core-shell) | ~15 | acs.org |
This table compiles surface area data from multiple studies to illustrate the range of values obtained for different this compound formulations. lehigh.eduacs.org
Future Research Directions and Challenges in Iron Molybdenum Oxide Studies
Development of Novel Synthesis Routes for Tailored Architectures and Enhanced Performance
A primary focus of future research will be the development of innovative synthesis methods to control the architecture of iron molybdenum oxide materials at the nanoscale, thereby enhancing their performance. Traditional methods like co-precipitation and solid-state reactions often result in materials with low surface area and mixed phases. researchgate.netrsc.org Consequently, researchers are exploring alternative strategies such as hydrothermal, solvothermal, sol-gel, and microwave-hydrothermal methods to produce nanoparticles with desired functional properties. researchgate.net
The goal is to move beyond conventional synthesis to create tailored nanostructures, such as nanoparticles, nanorods, and core-shell structures. acs.org For instance, the co-precipitation technique has been used to synthesize molybdenum-doped Fe3O4 nanostructures, where the morphology changes from nanoparticles to agglomerated nanorods with increasing dopant concentration. rsc.org Hydrothermal synthesis has also been shown to produce catalysts with specific crystalline phases, like the metastable hexagonal h-MoO3, which can improve catalyst stability by having a low surface area to volume ratio, thus reducing the rate of molybdenum volatilization. dtu.dk
Future work will likely involve refining these techniques to achieve precise control over particle size, morphology, crystal phase, and surface composition, which are critical for applications ranging from catalysis to energy storage.
Deeper Understanding of Structure-Function Relationships at the Atomic and Nanoscale
A fundamental challenge in the field is to establish a clear and detailed understanding of the relationship between the atomic/nanoscale structure of this compound and its functional properties. While it is known that the catalytic activity is linked to the synergy between iron and molybdenum, the exact nature of the active sites is still a subject of debate. mdpi.comsqu.edu.om
Advanced characterization techniques are crucial for probing these relationships. Techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), Raman spectroscopy, and transmission electron microscopy (TEM) are routinely used to investigate the structural and electronic properties of these materials. rsc.orgdtu.dk For example, XPS studies have revealed that annealing can cause molybdenum to migrate to the catalyst surface, which is significant for its performance. mdpi.com In situ and operando spectroscopic and microscopic techniques will be increasingly important to observe the dynamic structural changes of the catalyst under actual reaction conditions. nih.gov
Future research will need to combine these advanced experimental techniques with theoretical calculations to identify the precise atomic arrangements that lead to optimal catalytic activity, selectivity, and stability. Understanding how the coordination environment of Mo and Fe ions influences the reaction mechanism is a key area for future investigation. dtu.dk
Advancements in Multi-functional this compound Material Design
Iron molybdenum oxides are promising candidates for a variety of applications beyond their traditional use in catalysis for formaldehyde (B43269) production. nih.govresearchgate.net Researchers are increasingly exploring their potential in other areas, leading to the design of multi-functional materials.
Current and emerging applications include:
Energy Storage: As anode materials in lithium-ion batteries and for supercapacitors. lidsen.com
Photocatalysis: For the degradation of organic pollutants in wastewater. rsc.orglidsen.com
Electrocatalysis: For reactions like the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in water splitting. mdpi.comresearchgate.net
Sensors: For the detection of various chemical species. cardiff.ac.uk
Addressing Stability and Longevity Issues in Long-Term Applications
A major hurdle for the industrial application of this compound catalysts is their limited long-term stability. dtu.dkdtu.dk The primary cause of deactivation, particularly in high-temperature applications like methanol (B129727) oxidation, is the loss of molybdenum through volatilization. dtu.dkaidic.itmdpi.com This leads to the formation of less selective iron-rich phases and an increase in pressure drop in industrial reactors. dtu.dkdtu.dk The typical lifetime of these industrial catalysts is only 1-2 years. dtu.dkmdpi.com
Strategies to improve stability are a critical area of future research. These include:
Adding excess MoO3: This is a common industrial practice to compensate for molybdenum loss. aidic.itmdpi.com
Controlling crystal structure: Synthesizing catalysts with more stable crystalline phases of MoO3 can reduce the rate of volatilization. dtu.dk
Developing novel formulations: Creating composite materials or applying protective coatings could enhance stability. lidsen.com
Researchers are investigating the deactivation mechanisms in detail to develop more robust catalysts. dtu.dk Studies have shown that even with significant changes in composition, the catalyst can maintain a reasonably high selectivity. dtu.dk Furthermore, methods for reactivating and regenerating spent catalysts are being explored to extend their usable life and reduce waste. dtu.dkacs.org
Expanding Computational Models for Predictive Material Design and Optimization
Computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties of this compound materials. mdpi.com These models can provide insights into reaction mechanisms, the nature of active sites, and the electronic structure of catalysts at an atomic level.
DFT calculations have been used to investigate the synergistic catalytic effect between iron and cobalt atoms in bimetallic molybdate (B1676688) composites, revealing how this synergy enhances the efficiency of the hydrogen evolution reaction. mdpi.com Modeling has also been employed to understand the volatilization of molybdenum from catalyst pellets, a key factor in catalyst deactivation. aidic.it
The future of computational modeling in this field lies in developing more accurate and predictive models that can screen potential new material compositions and structures for specific applications. By integrating computational predictions with experimental validation, the process of discovering and optimizing new this compound materials can be significantly accelerated. This approach will be crucial for designing materials with tailored electronic properties for enhanced catalytic performance.
Exploring Synergistic Effects in Hybrid and Composite this compound Systems
The combination of this compound with other materials to form hybrids and composites offers a promising avenue for enhancing performance and introducing new functionalities. The synergistic interactions between the different components can lead to properties that are superior to those of the individual materials.
Examples of such systems include:
Composites with other metal oxides: XPS studies on MoOx/Fe2O3 composites have shown synergistic effects that improve photocatalytic efficiency. lidsen.com The interaction between MoO3 and Fe2(MoO4)3 is crucial for the selective oxidation of methanol. researchgate.netacs.org
Bimetallic molybdates: The incorporation of other metals, such as cobalt, can create bifunctional electrocatalysts with enhanced activity for water splitting due to the synergistic effect between the metal atoms. mdpi.com
Carbon-based composites: Anchoring this compound onto carbon paper has been shown to create efficient self-supporting electrocatalysts. mdpi.com
Future research will focus on exploring a wider range of composite systems and understanding the fundamental mechanisms behind the observed synergistic effects. This includes investigating the role of interfaces and charge transfer between the different components in enhancing catalytic and electronic properties.
Fostering Interdisciplinary Research Initiatives and Translational Science in this compound Research
The continued advancement in the understanding and application of this compound will heavily rely on interdisciplinary collaboration. The complexity of these materials and their wide range of potential applications necessitate expertise from various fields, including materials science, chemistry, physics, and chemical engineering.
Translational science, which aims to bridge the gap between fundamental research and practical application, is also critical. While laboratory studies provide valuable insights, translating these findings into industrial processes and commercial products presents significant challenges. For example, scaling up novel synthesis methods from the lab to industrial production requires overcoming obstacles related to cost, safety, and process control.
Fostering collaborations between academic research groups and industrial partners will be essential for addressing these challenges. Such partnerships can facilitate the transfer of knowledge and technology, ensuring that promising laboratory discoveries can be developed into real-world applications that provide economic and societal benefits.
Q & A
Q. What are the standard synthesis methods for iron molybdenum oxide composites, and how are experimental conditions optimized?
this compound composites are typically synthesized via hydrothermal methods, sol-gel processes, or co-precipitation. For example, hydrothermal synthesis involves controlled temperature (150–200°C) and pressure in Teflon-lined autoclaves, using precursors like ammonium molybdate and iron nitrate. Optimization includes adjusting pH, precursor ratios, and reaction time to achieve desired stoichiometry and crystallinity. Inert atmospheres (e.g., nitrogen or argon) are critical to prevent oxidation of lower-valent molybdenum species (e.g., Mo⁴⁺) .
Q. Which characterization techniques are essential for analyzing this compound?
Key techniques include:
- Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC): To study thermal stability and phase transitions under controlled atmospheres (e.g., Ar or H₂/Ar mixtures) .
- X-ray Diffraction (XRD): For crystal structure identification and phase purity validation .
- FTIR and NMR Spectroscopy: To probe ligand interactions and oxygen abstraction mechanisms in synthetic pathways .
- ICP-MS: For elemental quantification and tracking recovery yields in synthesis .
Q. How can researchers ensure reproducibility in synthesizing this compound nanoparticles?
Reproducibility requires strict control of reaction parameters (temperature, pH, precursor concentrations), use of inert atmospheres (e.g., dry nitrogen) to avoid oxidation/hydrolysis, and detailed documentation of procedures (e.g., vacuum-line techniques for isolation). Cross-validation with multiple characterization methods (XRD, FTIR) is also critical .
Advanced Research Questions
Q. How can conflicting data on the catalytic activity of this compound be resolved?
Discrepancies often arise from variations in surface area, oxidation states, or synthesis conditions. Resolution strategies include:
- Cross-validation: Combine BET surface area analysis with XPS to correlate activity with Mo⁴⁺/Mo⁶⁺ and Fe²⁺/Fe³⁺ ratios.
- Controlled synthesis: Standardize precursor ratios and calcination temperatures to isolate variables .
- Statistical experimental design: Use simplex-centroid mixture designs to evaluate synergistic effects of mixed oxides (e.g., Fe₂O₃-MoO₃) .
Q. What experimental designs are suitable for studying high-temperature oxidation kinetics of this compound?
- Thermogravimetric kinetics: Measure mass gain over time under controlled O₂ partial pressures.
- Parabolic law modeling: Fit oxide scale thickness data to Wagner’s theory to determine diffusion-controlled oxidation mechanisms .
- Post-oxidation characterization: Use SEM-EDS to analyze oxide scale composition and cross-sectional microstructure .
Q. How can interdisciplinary approaches advance applications of this compound in energy storage?
- Materials science: Optimize electronic conductivity by doping or creating heterostructures with carbon-based materials.
- Computational modeling: Employ density functional theory (DFT) to predict redox-active sites and oxygen vacancy formation energies.
- Collaborative frameworks: Integrate electrochemical testing (e.g., cyclic voltammetry) with in-situ XRD to monitor structural changes during charge/discharge cycles .
Q. What strategies address challenges in synthesizing phase-pure this compound with controlled stoichiometry?
- Precursor selection: Use organometallic precursors (e.g., iron acetylacetonate and molybdenum hexacarbonyl) for better stoichiometric control.
- In-situ monitoring: Implement Raman spectroscopy during synthesis to track phase evolution.
- Post-synthesis annealing: Adjust annealing temperatures (e.g., 400–600°C) in reducing atmospheres to stabilize desired phases (e.g., FeMoO₄ vs. Fe₂(MoO₄)₃) .
Methodological Best Practices
Q. How should researchers document experimental procedures for this compound studies to ensure reproducibility?
- Detailed protocols: Specify exact precursor concentrations, reaction times, and equipment calibration data.
- Supporting information: Include raw characterization data (e.g., XRD patterns, TGA curves) in supplementary files.
- Reference standards: Use certified reference materials (e.g., NIST molybdenum oxides) for instrumental calibration .
Q. What are the pitfalls in interpreting FTIR and XPS data for this compound?
- FTIR: Overlapping bands from adsorbed water or organic residues can obscure metal-oxygen vibrations. Dry samples under vacuum and use KBr pellets for clarity .
- XPS: Surface contamination (e.g., carbonates) may alter binding energy values. Always include Ar⁺ sputtering to clean surfaces and validate with reference spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
